Epicatechin-2-sulfonate sodium salt
Description
Properties
CAS No. |
35603-75-9 |
|---|---|
Molecular Formula |
C15H13NaO9S |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
sodium;(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydrochromene-2-sulfonate |
InChI |
InChI=1S/C15H14O9S.Na/c16-8-4-11(18)9-6-14(20)15(25(21,22)23,24-13(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,14,16-20H,6H2,(H,21,22,23);/q;+1/p-1/t14-,15+;/m0./s1 |
InChI Key |
BWXMYLYTQIRQAP-LDXVYITESA-M |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)(C3=CC(=C(C=C3)O)O)S(=O)(=O)[O-])O.[Na+] |
Isomeric SMILES |
C1[C@@H]([C@@](OC2=CC(=CC(=C21)O)O)(C3=CC(=C(C=C3)O)O)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)(C3=CC(=C(C=C3)O)O)S(=O)(=O)[O-])O.[Na+] |
Synonyms |
epicatechin-2-sulfonate sodium salt epicatechin-2-sulfonate sodium salt, (2R-cis)-isomer epicatechin-2-sulfonate sodium salt, (2S-trans)-isomer epicatechin-2-sulfonate sodium salt, (cis)-isomer Z 7050 |
Origin of Product |
United States |
"Epicatechin-2-sulfonate sodium salt mechanism of action"
The following technical guide details the mechanism of action, pharmacokinetics, and experimental protocols for Epicatechin-2-sulfonate sodium salt , a specific semi-synthetic flavonoid derivative distinct from the natural metabolic O-sulfates found in human plasma.
Mechanism of Action, Pharmacokinetics, and Experimental Protocols
Compound Identity: Epicatechin-2-sulfonate Sodium Salt CAS Registry Number: 35603-75-9 Chemical Classification: Flavan-3-ol C-sulfonate derivative Primary Application: Research standard for flavonoid transport kinetics; Arginase inhibitor; Connective tissue stabilizing agent.
Executive Technical Summary
Epicatechin-2-sulfonate sodium salt is a semi-synthetic derivative of (-)-epicatechin characterized by a sulfonate group attached at the C2 position of the flavan-3-ol skeleton. Unlike physiological metabolites (which are O-sulfated at the 3’, 4’, 5, or 7 positions by sulfotransferases), the C2-sulfonate modification confers unique physicochemical stability and enhanced water solubility.
Its primary mechanisms of action are threefold:
-
Arginase Inhibition: It competitively binds to the active site of arginase, shifting the L-arginine substrate pool toward Endothelial Nitric Oxide Synthase (eNOS), thereby enhancing Nitric Oxide (NO) bioavailability.
-
Connective Tissue Stabilization: It counteracts lathyrogenic agents (lysyl oxidase inhibitors) by stabilizing collagen fibrillogenesis and promoting cross-linking in the extracellular matrix (ECM).
-
Enhanced Passive Transport: It exhibits superior passive membrane permeability compared to glycosylated flavonoids (e.g., rutin) and native (+)-catechin in specific in vitro models.
Mechanism of Action (MOA)
Pathway A: Arginase Inhibition & NO Bioavailability
Vascular homeostasis relies on the competition for L-Arginine between two enzymes: Arginase (which hydrolyzes arginine to ornithine and urea) and eNOS (which converts arginine to Citrulline and NO). Upregulation of arginase depletes the arginine pool, leading to eNOS uncoupling and superoxide generation.
Epicatechin-2-sulfonate functions as a competitive inhibitor of arginase.
-
Binding Kinetics: In silico docking studies indicate the sulfonate moiety interacts with the Mn²⁺ cluster in the arginase active site, sterically hindering L-arginine entry.
-
Downstream Effect: Inhibition preserves intracellular L-arginine levels, restoring eNOS coupling and promoting vasodilation via the cGMP pathway.
Visualization: Arginase-NO Signaling Axis
Caption: Epicatechin-2-sulfonate inhibits Arginase, shunting L-Arginine toward eNOS to maximize Nitric Oxide production.
Pathway B: ECM Stabilization (Anti-Lathyrogenic)
In experimental models of lathyrism (induced by aminopropionitrile, which inhibits lysyl oxidase), Epicatechin-2-sulfonate prevents skeletal malformations.
-
Mechanism: The compound acts as a pseudo-crosslinker or redox modulator. It protects the aldehyde groups on tropocollagen generated by lysyl oxidase (or mimics their function), ensuring the formation of mature collagen cross-links (pyridinoline/deoxypyridinoline) despite enzymatic inhibition.
Pharmacokinetics & Transport Data
Epicatechin-2-sulfonate sodium salt is frequently used as a model compound to study passive diffusion due to its high solubility and ionization state.
Comparative Transport Kinetics (Rat Everted Sac Model): The following data summarizes the passive transport rates across the intestinal membrane.
| Compound | Transport Mechanism | Relative Permeability Rate | Notes |
| Epicatechin-2-sulfonate | Passive Diffusion | High (+++++) | Highest rate among tested flavonoids |
| (+)-Catechin | Passive Diffusion | Moderate (+++) | Standard reference |
| Rutin (Glycoside) | Carrier-Mediated? | Low (+) | Limited by hydrolysis requirement |
| Quercetin | Passive Diffusion | Low (++) | Lipophilic but poor solubility limits flux |
Key Insight: The C2-sulfonate modification significantly enhances aqueous solubility while maintaining sufficient lipophilicity for membrane permeation, making it an ideal candidate for rapid uptake studies.
Experimental Protocols
Protocol A: In Vitro Arginase Inhibition Assay
Objective: Quantify the IC50 of Epicatechin-2-sulfonate against mammalian arginase.
Reagents:
-
Purified Arginase I (Liver isoform).
-
Substrate: L-Arginine (0.5 M, pH 9.7).
-
Chromogen:
-isonitrosopropiophenone (dissolved in ethanol). -
Test Compound: Epicatechin-2-sulfonate sodium salt (dissolved in ddH2O).
Workflow:
-
Incubation: Mix 10
L of enzyme + 10 L of Epicatechin-2-sulfonate (serial dilutions: 0.1 M – 100 M). Incubate at 37°C for 10 min. -
Reaction: Add 10
L L-Arginine. Incubate at 37°C for 60 min. -
Termination: Stop reaction with acid mix (H2SO4/H3PO4).
-
Colorimetry: Add
-isonitrosopropiophenone and heat at 100°C for 45 min. -
Detection: Read Absorbance at 540 nm (Urea detection).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol B: In Silico Molecular Docking (Validation)
Objective: Validate binding mode at the Arginase active site.
Workflow:
-
Target Preparation: Retrieve Arginase I crystal structure (PDB ID: 3SJT) from Protein Data Bank.[1] Remove water molecules; add polar hydrogens.
-
Ligand Preparation: Construct Epicatechin-2-sulfonate structure. Minimize energy using MMFF94 force field.
-
Grid Generation: Center grid box on the Mn²⁺ cluster (Active Site). Dimensions: 20Å x 20Å x 20Å.
-
Docking: Run docking algorithm (e.g., AutoDock Vina or GOLD).
-
Scoring: Evaluate binding energy (
G). A score < -7.0 kcal/mol indicates strong affinity. Look for H-bonds with Asp128 and His141.
References
-
Donthi, M. R., et al. (2018).[1] Molecular docking studies of ephedrine, eugenol, and their derivatives as arginase inhibitors: Implications in asthma. International Journal of Pharmaceutical Investigation. Link
-
Hollman, P. C. (1997). Absorption, Metabolism, and Bioavailability of Flavonoids. Wageningen University Dissertation (WUR eDepot). Link
-
Leone, V. G., et al. (1972). Protective Effect of Flavonoids on the Lathyrogen-Induced Malformations of Larval Amphibia. Anatomy and Embryology. Link
-
GuideChem. (2024). Epicatechin-2-sulfonate sodium salt - CAS 35603-75-9 Product Record. Link
-
BenchChem. (2024). Epicatechin-2-sulfonate Sodium Salt Structure and Properties. Link
Sources
In Vitro Antioxidant Activity of Epicatechin-2-sulfonate Sodium Salt: A Technical Guide for Researchers
Introduction: Beyond the Parent Compound – Unveiling the Antioxidant Potential of a Key Epicatechin Metabolite
Epicatechin, a flavan-3-ol abundant in sources like cocoa, tea, and various fruits, is renowned for its potent antioxidant properties.[1][2] Its capacity to mitigate oxidative stress is a focal point in the development of novel therapeutics.[3] However, upon ingestion, epicatechin undergoes extensive metabolism, leading to the formation of various derivatives, including sulfonated conjugates.[4][5] This in-depth technical guide focuses on a specific metabolite, Epicatechin-2-sulfonate sodium salt, providing a comprehensive exploration of its theoretical and practical in vitro antioxidant activity.
For researchers, scientists, and drug development professionals, understanding the bioactivity of metabolites is paramount. While extensive data exists for the parent compound, epicatechin, the direct antioxidant capacity of its sulfonated forms is less elucidated. This guide will synthesize the established knowledge of epicatechin's antioxidant mechanisms with the available, albeit limited, insights into how sulfonation may modulate this activity. We will delve into the core in vitro assays used to quantify antioxidant potential, offering detailed, field-proven protocols and explaining the causality behind experimental choices.
The central hypothesis is that while sulfonation increases the polarity and bioavailability of epicatechin, it may alter its direct radical-scavenging capabilities. This guide will equip researchers with the foundational knowledge and practical methodologies to investigate this critical question.
The Impact of Sulfonation on Flavonoid Antioxidant Activity: A Double-Edged Sword?
Sulfation is a crucial phase II metabolic reaction that enhances the water solubility of flavonoids, facilitating their circulation and excretion.[6] This process, catalyzed by sulfotransferases, involves the addition of a sulfonate group to a hydroxyl moiety on the flavonoid backbone.[5] In the case of Epicatechin-2-sulfonate, this modification occurs at the 2-position of the C-ring.
The influence of sulfonation on the antioxidant activity of flavonoids appears to be complex and, at times, contradictory. Some studies suggest a significant reduction in antioxidant capacity upon sulfation. For instance, the substitution of hydroxyl groups with sulfate in quercetin was found to dramatically decrease its activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[6] Furthermore, a study on circulating epicatechin metabolites in human plasma found no correlation between the levels of sulfate conjugates and the overall antioxidant capacity of the plasma.[4]
Conversely, other research indicates that sulfated flavonoids may retain or even exhibit enhanced activity in specific contexts. For example, quercetin 3-sulfate has been reported to be a more potent inhibitor of xanthine oxidase and lipid peroxidation than its non-sulfonated counterpart.[7] This suggests that the antioxidant mechanism of sulfonated flavonoids might shift from direct radical scavenging to other protective pathways.
Therefore, when evaluating Epicatechin-2-sulfonate sodium salt, it is crucial to employ a battery of assays that probe different aspects of antioxidant activity.
Core In Vitro Assays for Assessing Antioxidant Activity
A comprehensive assessment of a compound's antioxidant potential necessitates the use of multiple assays, each with a distinct mechanism of action. Below are detailed protocols for key in vitro antioxidant assays, designed to provide a robust evaluation of Epicatechin-2-sulfonate sodium salt.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used, rapid, and simple method to evaluate the free radical scavenging ability of a compound.[8] The principle lies in the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is a pale yellow.[8] The degree of discoloration is proportional to the antioxidant's capacity to donate a hydrogen atom or an electron.[9]
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Store in a dark, amber bottle at 4°C.
-
Sample Solutions: Prepare a series of concentrations of Epicatechin-2-sulfonate sodium salt and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.
-
-
Assay Procedure (96-well plate format):
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The pre-formed radical cation has a characteristic blue-green color, which is reduced by the antioxidant to the colorless neutral form.[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[12]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.[12]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] Dilute the working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
-
Assay Procedure (96-well plate format):
-
Calculation of Scavenging Activity:
-
The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15][16] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[7] The intensity of the color is proportional to the antioxidant's reducing power.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh daily and warm to 37°C before use.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample solution (or solvent as a blank) to the respective wells.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Antioxidant Power:
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The FRAP value of the sample is expressed as µM Fe²⁺ equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[5][17] The assay is based on the inhibition of the peroxyl radical-induced oxidation of fluorescein.[18] The presence of an antioxidant quenches the radical, thus preserving the fluorescence. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Reagent Preparation:
-
Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).
-
-
Assay Procedure (96-well black plate format):
-
Add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample solution (or buffer as a blank and Trolox as a standard) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.[3]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[19]
-
Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[18]
-
-
Calculation of ORAC Value:
-
The area under the curve (AUC) for each sample is calculated.
-
The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated using Trolox, and the ORAC values of the samples are expressed as Trolox equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.[20] This assay accounts for factors such as cell uptake, metabolism, and localization of the antioxidant. It utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which is oxidized by intracellular reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and culture until confluent.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of culture medium containing DCFH-DA (e.g., 25 µM) and the test compound (Epicatechin-2-sulfonate sodium salt) or a standard (e.g., Quercetin) at various concentrations. Incubate for 1 hour at 37°C.
-
Remove the treatment solution and wash the cells with PBS.
-
Add 100 µL of a free radical initiator (e.g., AAPH) to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour at 37°C.
-
-
Calculation of CAA:
-
Calculate the area under the curve for both the control and treated wells.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Quantitative Data Summary
Due to the limited direct research on Epicatechin-2-sulfonate sodium salt, this table presents representative antioxidant activity data for the parent compound, (-)-epicatechin, to serve as a baseline for comparison in future studies.
| Assay | Compound | IC50 (µM) | Trolox Equivalents (TE) | Reference |
| DPPH | (-)-Epicatechin | 8.5 | 2.8 | [3] |
| ABTS | (-)-Epicatechin | 4.5 | 2.8 mol TE/mol | [3] |
| FRAP | (-)-Epicatechin | - | 2.1 | [3] |
| ORAC | (-)-Epicatechin | - | 7-fold higher than EGCG | [3] |
Note: The antioxidant activity of flavonoids can be influenced by the specific assay conditions.
Mechanistic Insights: The Nrf2-ARE Signaling Pathway
Beyond direct radical scavenging, antioxidants can exert their effects by modulating endogenous defense mechanisms. A key pathway in this regard is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers (which may include flavonoids and their metabolites), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which collectively enhance the cell's capacity to combat oxidative stress.
Conclusion and Future Directions
This technical guide provides a robust framework for the in vitro evaluation of the antioxidant activity of Epicatechin-2-sulfonate sodium salt. While direct experimental data on this specific metabolite remains scarce, the provided protocols for DPPH, ABTS, FRAP, ORAC, and CAA assays offer a comprehensive approach to characterizing its potential antioxidant effects. The discussion on the Nrf2-ARE pathway highlights a crucial indirect mechanism that warrants investigation, especially given the conflicting reports on the direct radical scavenging activity of sulfonated flavonoids.
Future research should focus on generating empirical data for Epicatechin-2-sulfonate sodium salt across these assays to elucidate how sulfonation at the 2-position impacts the well-documented antioxidant profile of its parent compound, epicatechin. Such studies will be invaluable for understanding the true biological significance of this key metabolite and for the continued development of flavonoid-based therapeutics.
References
-
Teles, Y. C. F., et al. (2018). Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities. Molecules, 23(3), 515. [Link]
-
Mena, P., et al. (2021). Circulating Structurally Related (-)-Epicatechin Metabolite Species and Levels after Sustained Intake of a Cocoa Powder High in Polyphenols Are Comparable to Those Achieved after a Single Dose. Antioxidants, 10(11), 1705. [Link]
-
Barreca, D., et al. (2025). Sulfated flavonoids: An updated and comprehensive review of their chemistry and bioactivities. KAUST Repository. [Link]
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]
-
Yim, H. K., et al. (2004). Major flavonoids in grape seeds and skins: antioxidant capacity of catechin, epicatechin, and gallic acid. Journal of Agricultural and Food Chemistry, 52(2), 243-248. [Link]
-
Ou, B., et al. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. [Link]
-
Shaw, L., & Ingelman-Sundberg, M. (2016). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry, 291(22), 11572-11580. [Link]
-
DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]
-
Thilakarathna, S. H., & Rupasinghe, H. V. (2013). Sulfation of dietary flavonoids by human sulfotransferases. Food and Chemical Toxicology, 59, 219-226. [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]
-
G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. G-Biosciences. [Link]
-
Loboda, A., et al. (2016). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2016, 6202084. [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. BMG Labtech. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]
-
Phull, A. R., et al. (2021). 4.4. DPPH Assay. Bio-protocol, 11(11), e4039. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]
-
He, F., et al. (2020). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Oncology, 10, 595413. [Link]
-
Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants, 9(12), 1235. [Link]
-
Arigo biolaboratories. (n.d.). ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. Arigo biolaboratories. [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
-
The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (n.d.). ResearchGate. [Link]
-
Girsang, E., et al. (2024). Potential of epicatechin as antioxidant and antiaging in UV-induced BJ cells by regulating COL1A1, FGF-2, GPX-1, and MMP-1 gene, protein levels, and apoptosis. PeerJ, 12, e16453. [Link]
-
Santos-Sánchez, G., et al. (2021). Epicatechin and quercetin exhibit in vitro antioxidant effect, improve biochemical parameters related to metabolic syndrome, and decrease cellular genotoxicity in humans. Food Research International, 142, 110101. [Link]
-
Remien, J., & Felix, W. (1974). [Effect of the flavonoid Na-(+)-epicatechine-2-sulfonate on circulation at rest and in stress]. Arzneimittel-Forschung, 24(1), 19-22. [Link]
-
Shlosberg, D., et al. (2022). Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration. International Journal of Molecular Sciences, 23(19), 11572. [Link]
-
Bonaldo, B., et al. (2020). Proposed mechanism for the sulfonation of epicatechin 1. ResearchGate. [Link]
-
Thomas, P., & Klinge, C. M. (2023). (-)-Epicatechin acts as a potent agonist of the membrane androgen receptor, ZIP9 (SLC39A9), to promote apoptosis of breast and prostate cancer cells. ResearchGate. [Link]
-
Li, X., et al. (2020). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Molecules, 25(16), 3636. [Link]
-
Zhang, L., et al. (2020). Advances in physiological functions and mechanisms of (-)-epicatechin. Critical Reviews in Food Science and Nutrition, 61(12), 2055-2076. [Link]
-
Aura, A. M., et al. (2012). Characterization of sulfated quercetin and epicatechin metabolites. Journal of Agricultural and Food Chemistry, 60(16), 4068-4075. [Link]
-
Tvrdá, E., et al. (2019). Epicatechin Provides Antioxidant Protection to Bovine Spermatozoa Subjected to Induced Oxidative Stress. Antioxidants, 8(9), 373. [Link]
-
Iacopini, P., et al. (2008). Catechin, epicatechin, quercetin, rutin and resveratrol in red grape: Content, in vitro antioxidant activity and interactions. Journal of Food Composition and Analysis, 21(8), 589-598. [Link]
- Rolando, C., et al. (2013). Synthesis of catechin and epicatechin conjugates.
-
Magalhães, M., et al. (2025). Epicatechin-Loaded Nanocapsules: Development, Physicochemical Characterization, and NLRP3 Inflammasome-Targeting Anti-Inflammatory Activity. MDPI. [Link]
-
de Souza, E. L., et al. (2009). Preparation and Characterization of Catechin Sulfates, Glucuronides, and Methylethers with Metabolic Interest. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Circulating Structurally Related (-)-Epicatechin Metabolite Species and Levels after Sustained Intake of a Cocoa Powder High in Polyphenols Are Comparable to Those Achieved after a Single Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfation of dietary flavonoids by human sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. Epicatechin and quercetin exhibit in vitro antioxidant effect, improve biochemical parameters related to metabolic syndrome, and decrease cellular genotoxicity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrated evaluation the antioxidant activity of epicatechin from cell dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. (−)-Epicatechin—An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epicatechin gallate - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Epicatechin and its in vivo metabolite, 3'-O-methyl epicatechin, protect human fibroblasts from oxidative-stress-induced cell death involving caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Whitepaper: Epicatechin-2-Sulfonate Sodium Salt (EC-2-S)
The following technical guide is structured as a high-level whitepaper designed for drug development researchers. It focuses on the Epicatechin-2-sulfonate sodium salt (EC-2-S) , positioning it as a pharmacokinetically superior derivative of (-)-Epicatechin, overcoming the parent compound's bioavailability limitations while retaining its neuroprotective efficacy.[1]
Optimizing Flavonoid Neuroprotection via Enhanced Bioavailability and Transport Kinetics[1]
Executive Summary: The "Bioavailable Catechin" Hypothesis
(-)-Epicatechin (EC) is a potent neuroprotectant limited by rapid Phase II metabolism and poor Blood-Brain Barrier (BBB) penetration.[1] Epicatechin-2-sulfonate sodium salt (EC-2-S) represents a critical structural modification that addresses these bottlenecks.[1]
Unlike standard O-sulfated metabolites (which are often inactive excretion products), the C2-sulfonate modification (typically formed via bisulfite addition at the C2 position of the C-ring) creates a highly water-soluble, stable entity.[1] Historical pharmacokinetic data suggests EC-2-S exhibits superior passive transport across intestinal and potentially endothelial membranes compared to the parent aglycone.[1] This guide outlines the mechanistic rationale, chemical profile, and validation protocols for utilizing EC-2-S as a next-generation neurotherapeutic candidate.[1]
Chemical Profile & Pharmacokinetic Advantage[1]
2.1 Structural Significance
The introduction of a sulfonate group (
| Property | (-)-Epicatechin (Parent) | Epicatechin-2-Sulfonate Na+ (EC-2-S) | Impact on Development |
| CAS | 490-46-0 | 35603-75-9 | Specific sourcing required.[1] |
| Solubility (Water) | Low (< 20 mg/mL) | High (> 100 mg/mL) | Ideal for aqueous formulations/IV delivery.[1] |
| Transport Mechanism | Passive Diffusion (Low) / Efflux Prone | Enhanced Passive Transport | Higher flux rates in everted sac models [1].[1] |
| Metabolic Stability | Rapid Glucuronidation | Sterically Protected | C2-modification may hinder enzymatic conjugation.[1] |
2.2 The Transport Anomaly
Research indicates that EC-2-S exhibits a passive transport rate exceeding that of the parent (+)-catechin [1].[1] This contradicts the general rule that increased polarity (sulfonation) reduces membrane permeability.[1] The hypothesized mechanism involves the utilization of specific organic anion transporters (OATs) or a unique conformational stability that favors paracellular transport, making it a prime candidate for BBB penetration studies.[1]
Mechanism of Action: Neuroprotective Pathways
EC-2-S retains the core pharmacophores of epicatechin, activating pleiotropic neuroprotective pathways.[1]
3.1 Nrf2/ARE Pathway Activation
The catechol moiety undergoes auto-oxidation to form quinones, which act as electrophiles to modify Keap1 cysteine residues.[1] This releases Nrf2, triggering the transcription of antioxidant enzymes (HO-1, NQO1).[1]
3.2 Mitochondrial Quality Control
EC-2-S is proposed to modulate mitochondrial dynamics by:
-
Upregulating OPA1: Promoting mitochondrial fusion and cristae integrity.[1]
-
Inhibiting PINK1 accumulation: Preventing premature mitophagy in healthy mitochondria.
-
Direct Scavenging: Neutralizing superoxide anions (
) generated at Complex I/III.[1]
3.3 Visualizing the Signaling Cascade
Figure 1: Dual-action mechanism of EC-2-S involving direct ROS scavenging and transcriptional regulation via the Nrf2/ARE axis.[1]
Experimental Protocols
These protocols are designed to validate the specific advantages of the sulfonate salt over the parent compound.
Protocol A: Preparation & Stability QC
Objective: Ensure EC-2-S integrity, as sulfonates can be hydrolytically sensitive under extreme pH.[1]
-
Solvent: Dissolve EC-2-S (CAS 35603-75-9) in deoxygenated PBS (pH 7.4).
-
Note: Avoid DMSO if possible; the sodium salt is highly water-soluble.[1]
-
-
Filtration: Sterile filter using a 0.22 µm PES membrane (low protein binding).
-
QC Check: Measure absorbance at 280 nm. A shift in
compared to parent Epicatechin indicates ring opening or degradation.[1] -
Storage: Aliquot and store at -80°C under argon. Do not freeze-thaw.
Protocol B: In Vitro BBB Permeability (PAMPA-BBB)
Objective: Validate the "Enhanced Transport" hypothesis [1].
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for BBB (porcine brain lipid extract).
-
Donor Well: Load 100 µM EC-2-S in PBS.
-
Acceptor Well: PBS (pH 7.4).
-
Control: Run parallel wells with (-)-Epicatechin (100 µM) and Lucifer Yellow (low permeability marker).[1]
-
Incubation: 18 hours at room temperature in a humidity chamber.
-
Quantification: Analyze Acceptor wells via HPLC-UV or LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
).-
Success Criterion:
.[1]
-
Protocol C: Neuroprotection Against Glutamate Excitotoxicity
Objective: Assess efficacy in a biologically relevant stress model.
-
Cell Line: SH-SY5Y (differentiated with Retinoic Acid for 7 days) or Primary Cortical Neurons.[1]
-
Pre-treatment: Incubate cells with EC-2-S (0.1, 1, 10, 50 µM) for 2 hours.
-
Insult: Add L-Glutamate (10 mM) + Glycine (10 µM). Incubate for 24 hours.
-
Readout 1 (Viability): MTT or CellTiter-Glo assay.
-
Readout 2 (Mechanism): Measure Intracellular ROS (DCFDA staining) and Mitochondrial Membrane Potential (JC-1 dye).
-
Self-Validation: The EC-2-S group must show a dose-dependent reduction in ROS and preservation of JC-1 aggregates (red fluorescence).
4.1 Experimental Workflow Diagram
Figure 2: Step-by-step workflow from compound solubilization to functional neuroprotection assays.
References
-
Hollman, P. C. H. (1997).[1] Determinants of the absorption of the dietary flavonoid quercetin in man. Wageningen University & Research.[1] (Cited for: Enhanced passive transport of Epicatechin-2-sulfonate compared to parent catechin).[1]
-
BenchChem. (n.d.).[1] Epicatechin-2-sulfonate Sodium Salt Product Description. (Cited for: Identification of CAS 35603-75-9 and general neuroprotective claims).[1]
-
Cetta, G., et al. (1971).[1][10] Protective Effect of Flavonoids on the Lathyrogen-Induced Malformations. Karger. (Cited for: Biological activity of Na-epicatechin-2-sulfonate in tissue protection).
-
Bernatova, I. (2018).[1] Biological activities of (-)-epicatechin and (–)-epicatechin-containing foods: Focus on cardiovascular and neuropsychological health. Biotechnology Advances. (Cited for: General mechanisms of epicatechin neuroprotection).[1]
-
PubChem. (n.d.).[1] Compound Summary: Epicatechin-2-sulfonate sodium salt.[1][2][8][13][14][15] National Library of Medicine. (Cited for: Chemical structure verification).[1]
Sources
- 1. Epicatechin gallate - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. (-)-Epicatechin sulfate | C15H13O9S- | CID 124202087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Epicatechin | C15H14O6 | CID 72276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Showing Compound Epicatechin-(2beta->7,4beta->8)-[epicatechin-(4beta->8)]2-catechin (FDB001646) - FooDB [foodb.ca]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. (–)-Epicatechin Provides Neuroprotection in Sodium Iodate-Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Page loading... [guidechem.com]
- 14. 2H-1-Benzopyran-2-sulfonicacid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-, sodium salt (1:1),(2R,3S)-;28396-69-2 [axsyn.com]
- 15. 577988-18-2_CAS号:577988-18-2_N-(3-Chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl)acetamide - 化源网 [chemsrc.com]
"pharmacokinetics of Epicatechin-2-sulfonate sodium salt"
An In-Depth Technical Guide to the Pharmacokinetics of Epicatechin and its Sulfated Metabolites
Introduction: Beyond the Parent Compound
(-)-Epicatechin, a flavan-3-ol abundant in foods like cocoa, tea, and berries, has garnered significant scientific interest for its potential cardiovascular and metabolic benefits.[1] However, for researchers and drug development professionals, a critical understanding is required: the biological activity of ingested (-)-epicatechin is not primarily mediated by the parent compound itself. Upon entering the human body, (-)-epicatechin undergoes rapid and extensive Phase II metabolism, transforming into a suite of structurally-related epicatechin metabolites (SREMs), including glucuronidated, methylated, and, most notably, sulfated forms.[2][3] These metabolites are the predominant circulating species and, therefore, the key actors in exerting physiological effects.[4]
This guide provides an in-depth exploration of the pharmacokinetics of (-)-epicatechin with a core focus on its sulfated metabolites. We will dissect the metabolic journey from absorption to excretion, detail the analytical methodologies essential for accurate quantification, and explain the causality behind experimental choices, offering a robust framework for researchers in the field. While the specific query for "Epicatechin-2-sulfonate" is noted, it is crucial to establish from the outset that metabolic studies have consistently identified sulfation occurring at other positions on the flavanol ring system, which will be the central focus of this technical paper.
Chapter 1: The Metabolic Journey of (-)-Epicatechin: An Overview
The fate of ingested (-)-epicatechin is a complex process dictated by the host's metabolic machinery and gut microbiota. Approximately 50% of ingested (-)-epicatechin is absorbed in the small intestine, where it first encounters the metabolic enzymes of the enterocytes.[1] The unabsorbed portion continues to the large intestine for microbial degradation.[1][5] This dual-pathway metabolism results in a complex profile of metabolites appearing in systemic circulation at different times.
The overall pathway involves absorption, extensive first-pass metabolism in the intestine and liver, systemic distribution of metabolites, and eventual excretion. A smaller fraction is subject to enterohepatic recirculation.[1] The colon plays a pivotal role in metabolizing the unabsorbed portion, leading to the formation of smaller phenolic compounds like valerolactones, which are also absorbed and contribute to the overall bioactivity.[2][4]
Caption: Overall metabolic pathway of ingested (-)-epicatechin.
Chapter 2: The Chemistry of Metabolism: Focus on Sulfation
Upon absorption into the enterocytes of the small intestine and subsequent passage to the liver, (-)-epicatechin is rapidly conjugated by Phase II enzymes. While glucuronidation also occurs, sulfation represents a primary metabolic route in humans.[6]
Enzymatic Machinery: The sulfation reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of epicatechin. In the human intestine and liver, the key isoforms responsible for this transformation are SULT1A1 and SULT1A3.[6]
Sites of Sulfation: The structure of (-)-epicatechin offers multiple hydroxyl groups as potential sites for sulfation. Extensive analysis of human plasma and urine has identified several sulfated metabolites. The most abundant and consistently reported are:
-
3'-O-methyl-(-)-epicatechin-7-sulfate [8]
While sulfation at the 4' position has also been characterized, the 3' and methylated-5/7 positions appear to be predominant.[7][9] It is noteworthy that studies to date have not identified Epicatechin-2-sulfonate as a significant human metabolite. The hydroxyl group at position 3 is a key site for conjugation, but typically with glucuronic acid.
Caption: Primary sites of Phase II metabolism on the (-)-epicatechin molecule.
Chapter 3: Pharmacokinetic Profile of Epicatechin Sulfates
The pharmacokinetic profile of (-)-epicatechin is characterized by the rapid appearance and clearance of its metabolites. The parent compound is often undetectable or present at very low concentrations in plasma.[7]
Absorption and Bioavailability: Following oral administration, sulfated and other epicatechin metabolites appear in plasma quickly, with peak concentrations (Tmax) generally observed between 1 and 3 hours post-ingestion.[1][10] Studies using intestinal perfusion techniques in humans have shown that approximately 46% of an administered dose of (-)-epicatechin is absorbed in the jejunum.[11] Interestingly, these studies also reveal that while sulfates are the predominant conjugates formed in and effluxed from enterocytes back into the intestinal lumen, glucuronides are often more dominant in plasma, suggesting that the nature of the conjugate influences its subsequent transport and fate.[11]
Plasma Kinetics and Distribution: The maximum plasma concentrations (Cmax) of total SREMs are typically in the sub-micromolar to low micromolar range, depending on the dose.[2][12] For instance, (-)-epicatechin-3'-sulfate can reach a Cmax of over 300 nM after consumption of diet-relevant amounts.[7] The half-life (t1/2) of these metabolites is relatively short, with concentrations falling significantly by 6-8 hours post-consumption.[10][12][13]
Table 1: Representative Pharmacokinetic Parameters of (-)-Epicatechin Metabolites in Humans
| Metabolite Species | Cmax (nM / µg/L) | Tmax (hr) | Half-life (t1/2) (hr) | Reference |
|---|---|---|---|---|
| (-)-Epicatechin-Sulfate | ~370 nM | 1.0 - 2.0 | ~1.6 | [10] |
| Methyl-(-)-Epicatechin-Sulfate | ~650 µg/L | 1.0 | ~1.2 | [10] |
| (-)-Epicatechin-3'-sulfate | 331 ± 26 nM | 2.0 | Not specified | [7] |
| (-)-Epicatechin-3'-glucuronide | ~1 µM | 1.0 - 2.0 | Not specified | [1] |
| Total SREMs | 1741 ± 337 nM | ~2.0 | Not specified |[12] |
Note: Values are approximate and can vary significantly based on dose, food matrix, and individual metabolism.
Excretion: The primary route of excretion for SREMs absorbed in the small intestine is via the urine. Urinary excretion of these metabolites typically accounts for 20-50% of the ingested (-)-epicatechin dose over a 24-hour period.[1][2]
Chapter 4: Methodologies for Accurate Pharmacokinetic Analysis
The accurate quantification of epicatechin metabolites is non-trivial and requires robust analytical techniques. The historical reliance on enzymatic deconjugation (using sulfatase and β-glucuronidase) to measure total aglycone has been shown to significantly underestimate bioavailability. This is because O-sulfated epicatechin metabolites are poor substrates for commercially available sulfatase enzymes.[14]
The Gold Standard: LC-MS/MS Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the direct identification and quantification of intact sulfated and other conjugated metabolites.[10][14]
Experimental Protocol: Quantification of Epicatechin Sulfates in Human Plasma
1. Rationale and Causality:
-
Sample Preparation: The goal is to remove proteins, which interfere with chromatography and ionization, while efficiently extracting the moderately polar metabolites. Protein precipitation with an acidified organic solvent (like acetonitrile with phosphoric or formic acid) is effective. Acidification helps to keep phenolic compounds protonated and stable.
-
Internal Standard: An internal standard (e.g., taxifolin) is crucial for accurate quantification.[15] It is added at the beginning of sample preparation to account for variations in extraction efficiency and matrix effects during ionization.
-
Chromatography: A reversed-phase C18 column is the workhorse for separating flavan-3-ol metabolites.[16] A gradient elution (e.g., water and acetonitrile, both with a small amount of acid like formic acid) is necessary to resolve the various metabolites, which span a range of polarities, in a single analytical run.
-
Mass Spectrometry: Electrospray Ionization (ESI) in negative ion mode is ideal. The acidic protons on the hydroxyl and sulfate groups are easily removed, forming [M-H]⁻ ions. Tandem MS (also known as MS/MS) provides specificity by selecting the precursor ion (e.g., m/z 369 for epicatechin-sulfate) and fragmenting it to produce characteristic product ions for quantification (Multiple Reaction Monitoring or MRM).[10]
2. Step-by-Step Methodology:
-
Sample Collection: Collect venous blood into EDTA-containing tubes. Immediately centrifuge at ~1800 x g for 15 min at 4°C to obtain plasma.[7] Add a stabilizer like ascorbic acid (1 mg/mL final concentration) and store at -80°C until analysis.[7]
-
Plasma Pre-treatment: Thaw 200 µL of plasma on ice. Spike with a known amount of internal standard (e.g., 20 µL of taxifolin solution).
-
Protein Precipitation & Extraction: Add 600 µL of ice-cold acetonitrile containing 0.1% phosphoric acid.[15] Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
LC-MS/MS Analysis:
-
LC System: Agilent 1260 or equivalent.[16]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
-
MS System: Triple quadrupole mass spectrometer with ESI source.
-
Mode: Negative Ion Mode.
-
Transitions (MRM):
-
-
Quantification: Construct a calibration curve using authentic standards of the metabolites and the internal standard.[17]
Caption: Workflow for the quantification of epicatechin metabolites by LC-MS/MS.
Conclusion for the Modern Researcher
The pharmacokinetics of (-)-epicatechin are fundamentally the pharmacokinetics of its metabolites. For professionals in drug development and nutritional science, this distinction is paramount. The data clearly indicate that after oral consumption, sulfated metabolites, such as (-)-epicatechin-3'-sulfate and methylated sulfate conjugates, are key circulating species.[1][7] Their rapid formation and clearance underscore a transient but potent systemic exposure.
Future research and the design of in vitro bioactivity studies must pivot away from using the parent aglycone and instead utilize a profile of physiologically relevant metabolites, including the sulfated forms, at concentrations that mirror those found in human circulation.[4] Furthermore, the significant inter-individual variability in metabolism, partly driven by the gut microbiome, highlights a future need for personalized approaches in assessing the health effects of flavan-3-ols.[18][19] Accurate quantification via direct measurement with validated LC-MS/MS methods is not just recommended; it is essential for the integrity and translational relevance of pharmacokinetic and pharmacodynamic studies.
References
-
Crozier, A., Del Rio, D., & Clifford, M. N. (2013). Absorption, metabolism, and excretion of (–)-epicatechin in humans: an evaluation of recent findings. The American Journal of Clinical Nutrition, 98(4), 891-892.
-
Ottaviani, J. I., Borges, G., Momma, T. Y., Spencer, J. P., Keen, C. L., Crozier, A., & Schroeter, H. (2016). The metabolome of -epicatechin in humans: implications for the assessment of absorption, distribution, metabolism, and excretion. Scientific Reports, 6(1), 1-14.
-
Crozier, A., Borges, G., & Schroeter, H. (2017). Absorption, metabolism, distribution and excretion of (−)-epicatechin: A review of recent findings. Molecular Aspects of Medicine, 56, 1-13.
-
Vaistupa, P., & Walle, T. (2002). Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes. Drug Metabolism and Disposition, 30(8), 891-895.
-
Borges, G., van der Hooft, J. J., & Crozier, A. (2012). Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability. Food & Function, 3(6), 633-641.
-
Actis-Goretta, L., Lévèques, A., Rein, M., Teml, A., Schäfer, C., Hofmann, U., ... & Williamson, G. (2013). Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique. The American Journal of Clinical Nutrition, 98(4), 924-933.
-
Moreno-García, J., López-Gutiérrez, N., & Bañuelos, M. A. (2012). Characterization of sulfated quercetin and epicatechin metabolites. Journal of Agricultural and Food Chemistry, 60(16), 4059-4066.
-
Kohri, T., Matsumoto, N., Yamakawa, M., Suzuki, M., Nanjo, F., & Hara, Y. (2003). Identification of Metabolites of (−)-Epicatechin Gallate and Their Metabolic Fate in the Rat. Journal of Agricultural and Food Chemistry, 51(19), 5561-5566.
-
Natsume, M., Osakabe, N., Oyama, M., Sasaki, M., Baba, S., Nakamura, Y., ... & Terao, J. (2003). Accumulation of (-)-epicatechin metabolites in rat plasma after oral administration and distribution of conjugation enzymes in rat tissues. Free Radical Biology and Medicine, 34(7), 840-849.
-
Ottaviani, J. I., Kwik-Uribe, C., Keen, C. L., & Schroeter, H. (2012). Intake of a diet high in flavanols has a profound effect on the circulating (-)-epicatechin metabolite profile in humans. Free Radical Biology and Medicine, 52(8), 1403-1412.
-
Castell-Auvi, A., Cedorné, R., Pallarès, V., Blay, M., Pinent, M., & Ardévol, A. (2015). Modulation of (–)-Epicatechin Metabolism by Coadministration with Other Polyphenols in Caco-2 Cell Model. Journal of Agricultural and Food Chemistry, 63(3), 850-857.
-
Actis-Goretta, L., Lévèques, A., Rein, M., Teml, A., Schäfer, C., Hofmann, U., ... & Williamson, G. (2013). Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique. The American journal of clinical nutrition, 98(4), 924-933.
-
Cortés-Martín, A., Selma, M. V., Tomás-Barberán, F. A., & Espín, J. C. (2020). Characterization of the Interindividual Variability Associated with the Microbial Metabolism of (−)-Epicatechin. Journal of Agricultural and Food Chemistry, 68(47), 13580-13591.
-
Liu, C., Boeren, S., & Rietjens, I. M. (2022). Intra-and Inter-individual Differences in the Human Intestinal Microbial Conversion of (-)-Epicatechin and Bioactivity of Its Major Colonic Metabolite 5-(3′, 4′-Dihydroxy-Phenyl)-γ-Valerolactone in Regulating Nrf2-Mediated Gene Expression. Frontiers in Nutrition, 9, 910785.
-
Klick, A., & Schramm, A. (2013). Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Journal of Natural Products, 76(2), 245-254.
-
Barnett, C. F., Moreno-Ulloa, A., Shiva, S., Ramirez-Sanchez, I., Ceballos, G., Dugar, S., ... & Villarreal, F. (2015). Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers. Food & Function, 6(3), 824-833.
-
Zhang, Z., Chen, Y., & Li, D. (2023). Pathways of human colonic microbial metabolism of Epicatechin (EC). Critical Reviews in Food Science and Nutrition, 1-17.
-
Liu, C., Boeren, S., & Rietjens, I. M. (2020). Interindividual Differences in Human Intestinal Microbial Conversion of (−)-Epicatechin to Bioactive Phenolic Compounds. Journal of Agricultural and Food Chemistry, 68(47), 13592-13603.
-
Liu, C., Boeren, S., & Rietjens, I. M. (2020). Interindividual Differences in Human Intestinal Microbial Conversion of (−)-Epicatechin to Bioactive Phenolic Compounds. Journal of Agricultural and Food Chemistry, 68(47), 13592-13603.
-
Ramirez-Sanchez, I., Ceballos-Reyes, G., Villarreal, F., & Moreno-Ulloa, A. (2018). A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints. Frontiers in Pharmacology, 9, 1293.
-
Borges, G., & Crozier, A. (2012). A new strategy for the identification of O-methyl-(-)-epicatechin-O-sulphate metabolites by mass-spectrometry after O-methylation with trimethylsilyldiazomethane. Journal of Pharmaceutical and Biomedical Analysis, 66, 266-273.
-
Mena, P., Bresciani, L., Tassotti, M., González-Sarrías, A., Moreno, D. A., & Del Rio, D. (2021). Epicatechin Metabolite Species and Levels after Sustained Intake of a Cocoa Powder High in Flavanols in Healthy Humans. Nutrients, 13(11), 3804.
-
Vinson, J. A., Proch, J., & Bose, P. (2006). Bioavailability of Epicatechin after Consumption of Grape Seed Extract in Humans. Methods in Enzymology, 409, 303-307.
-
Wang, Y., Zhang, Y., & Chen, J. (2024). Separation and Detection of Catechins and Epicatechins in Shanxi Aged Vinegar Using Solid-Phase Extraction and Hydrophobic Deep Eutectic Solvents Combined with HPLC. Foods, 13(10), 1515.
-
Al-Onaizi, M. A., Al-Samhari, M. M., & Al-Jafari, A. A. (2023). Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis. Antioxidants, 12(10), 1836.
-
Wang, J. F., Schramm, D. D., Holt, R. R., Ensunsa, J. L., Fraga, C. G., Schmitz, H. H., & Keen, C. L. (2000). Epicatechin in human plasma: in vivo determination and effect of chocolate consumption on plasma oxidation status. The Journal of Nutrition, 130(8S), 2115S-2119S.
-
Baba, S., Osakabe, N., Natsume, M., Muto, Y., Takizawa, T., & Terao, J. (2001). Absorption and urinary excretion of (-)-epicatechin after administration of different levels of cocoa powder or (-)-epicatechin in rats. Journal of Agricultural and Food Chemistry, 49(12), 6050-6056.
-
Wang, J. F., Schramm, D. D., Holt, R. R., Ensunsa, J. L., Fraga, C. G., Schmitz, H. H., & Keen, C. L. (2000). Epicatechin in human plasma: in vivo determination and effect of chocolate consumption on plasma oxidation status. The Journal of nutrition, 130(8), 2115S-2119S.
-
Rodriguez-Rivera, J., Ceballos-Reyes, G., & Villarreal, F. (2022). Stimulatory Effects of (+)-Epicatechin on Short- and Long-Term Memory in Aged Rats: Underlying Mechanisms. Antioxidants, 11(11), 2269.
-
Bila, H. A., Ilyas, M., Musa, A. M., Sani, Y. M., Abdullahi, S. M., Dauda, G., & Mailafiya, M. M. (2019). ISOLATION AND CHARACTERISATION OF EPICATECHIN FROM THE ROOT BARK EXTRACT OF BOMBAX COSTATUM (BOMBACACEAE). Nigerian Journal of Pharmaceutical Sciences, 18(2).
-
Kumar, A., & Kumar, S. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 10(44), 26315-26359.
-
Exposome-Explorer. (n.d.). Epicatechin (Compound). IARC. Retrieved February 18, 2026, from
-
Bila, H. A., et al. (2019). ISOLATION AND CHARACTERISATION OF EPICATECHIN FROM THE ROOT BARK EXTRACT OF BOMBAX COSTATUM (BOMBACACEAE). Nigerian Journal of Pharmaceutical Sciences.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Intra- and Inter-individual Differences in the Human Intestinal Microbial Conversion of (-)-Epicatechin and Bioactivity of Its Major Colonic Metabolite 5-(3′,4′-Dihydroxy-Phenyl)-γ-Valerolactone in Regulating Nrf2-Mediated Gene Expression [frontiersin.org]
- 6. Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Identification of O-methyl-(-)-epicatechin-O-sulphate metabolites by mass-spectrometry after O-methylation with trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of sulfated quercetin and epicatechin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation and Detection of Catechins and Epicatechins in Shanxi Aged Vinegar Using Solid-Phase Extraction and Hydrophobic Deep Eutectic Solvents Combined with HPLC [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of the Interindividual Variability Associated with the Microbial Metabolism of (−)-Epicatechin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Epicatechin-2-Sulfonate Sodium Salt and its Parent Compound, Epicatechin
This guide provides a comprehensive overview of Epicatechin-2-sulfonate sodium salt (CAS 35603-75-9), a derivative of the naturally occurring flavanol, (-)-epicatechin. Given the limited direct research on this specific sulfated salt, this document will first delve into the extensive research on the parent compound, (-)-epicatechin, covering its chemical properties, biological activities, and mechanisms of action. Subsequently, it will explore the significance of sulfation on the bioavailability and bioactivity of epicatechin, discuss relevant synthetic approaches, and outline analytical methodologies pertinent to its study. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of epicatechin and its metabolites.
Introduction to (-)-Epicatechin: The Core Moiety
(-)-Epicatechin is a flavonoid, a class of polyphenolic compounds abundant in various plant-based foods and beverages.[1] It is particularly rich in cocoa, green tea, apples, berries, and red wine.[1][2] As a flavan-3-ol, its structure is characterized by two benzene rings (A and B) and a dihydropyran heterocycle (C ring).[1] The stereochemistry at the C2 and C3 positions of the C-ring is crucial for its biological activity.[1]
Chemical and Physical Properties of (-)-Epicatechin
A thorough understanding of the physicochemical properties of (-)-epicatechin is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C15H14O6 | [3] |
| Molecular Weight | 290.27 g/mol | [3] |
| CAS Number | 490-46-0 | [3] |
| Melting Point | 240 °C | [3] |
| Appearance | Solid | [3] |
| Solubility | Water-soluble | [4] |
| Assay (HPLC) | ≥97.0% | [5] |
Biological Activities and Mechanisms of Action of (-)-Epicatechin
(-)-Epicatechin has garnered significant attention for its diverse biological activities, which are primarily attributed to its antioxidant and cell-signaling modulating properties.[2][6]
Antioxidant and Anti-inflammatory Effects
(-)-Epicatechin is a potent antioxidant capable of neutralizing reactive oxygen species (ROS).[1][7] This activity is central to its protective effects against oxidative stress-induced cellular damage.[8] Its anti-inflammatory properties are linked to the modulation of inflammatory pathways, such as the NLRP3 inflammasome.[9]
Cardiovascular and Metabolic Health
Extensive research suggests that (-)-epicatechin contributes to cardiovascular health.[10] It has been shown to improve endothelial function, lower blood pressure, and possess cardioprotective properties.[10] Furthermore, (-)-epicatechin may improve insulin sensitivity and glucose metabolism, suggesting its potential in managing metabolic disorders.[4] A study in healthy volunteers demonstrated that (-)-epicatechin was well-tolerated and led to significant increases in plasma nitrite, a marker for nitric oxide bioavailability, which is crucial for vascular health.[11][12]
Neuroprotective and Cognitive Enhancement
(-)-Epicatechin can cross the blood-brain barrier and has been investigated for its neuroprotective effects.[10] Its antioxidant and anti-inflammatory actions may play a role in mitigating neurodegenerative processes.[6]
Signaling Pathways Modulated by (-)-Epicatechin
(-)-Epicatechin exerts its effects by modulating various intracellular signaling pathways. For instance, it has been shown to activate the AMPK/ACC pathway, which is involved in cellular energy homeostasis and glucose uptake.[4] It can also influence the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response.[4] Additionally, (-)-epicatechin has been reported to inhibit the Erk2 signaling pathway, which is involved in cell proliferation.[7]
Caption: Signaling pathways modulated by (-)-Epicatechin.
The Role of Sulfation: From (-)-Epicatechin to Epicatechin-2-Sulfonate Sodium Salt
While (-)-epicatechin is the ingested compound, its in vivo activity is largely dependent on its bioavailability and metabolism. Upon ingestion, (-)-epicatechin is extensively metabolized in the body, primarily through glucuronidation, methylation, and sulfation.[13] The resulting metabolites, including sulfated forms, are the predominant circulating species.[13]
Sulfation and Bioavailability
The addition of a sulfonate group, a process known as sulfation, significantly alters the physicochemical properties of epicatechin, such as its solubility and charge. This can have profound effects on its absorption, distribution, and excretion. The formation of a sodium salt of the sulfated epicatechin, such as Epicatechin-2-sulfonate sodium salt, is a common strategy in drug development to improve solubility and stability.[14][15]
Biological Activity of Sulfated Metabolites
The biological activity of sulfated epicatechin metabolites is an area of active research. While sulfation can sometimes lead to a decrease in the antioxidant capacity observed in vitro, it does not necessarily negate the in vivo biological effects. These metabolites may have their own unique biological activities or may be de-sulfated at target tissues to release the parent compound.
Synthesis and Characterization
Synthesis of Sulfated Epicatechin Derivatives
The synthesis of specific sulfated epicatechin isomers is a complex process. Patent literature describes methods for the synthesis of various catechin and epicatechin conjugates, including sulfated derivatives.[17][18] These methods often involve protecting the multiple hydroxyl groups on the epicatechin molecule to direct the sulfation to a specific position, followed by deprotection steps.[19] The synthesis of authentic standards of sulfated epicatechin metabolites is crucial for their identification and quantification in biological samples.[20]
Caption: General workflow for the synthesis of sulfated epicatechin.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is the primary analytical technique for the separation and quantification of epicatechin and its metabolites.[9][21] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is essential for the identification and structural elucidation of these compounds in biological matrices.[13]
Experimental Protocol: Quantification of Epicatechin and its Metabolites in Plasma
-
Sample Preparation:
-
Thaw 200 µL of plasma on ice.
-
Add 20 µL of a solution containing 200 mg/mL vitamin C and 1 mg/mL EDTA to prevent oxidation.
-
Spike the sample with a known amount of an appropriate internal standard (e.g., taxifolin).
-
Precipitate plasma proteins by adding 600 µL of 0.1% phosphoric acid in acetonitrile and vortex for 1 minute.[22]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used for separation.[22]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.[22]
-
Detection: Use a mass spectrometer with electrospray ionization (ESI) in negative ion mode for sensitive detection of epicatechin and its conjugated metabolites.[22]
-
Quantification: Create a calibration curve using authentic standards of epicatechin and its sulfated and glucuronidated metabolites to quantify their concentrations in the plasma samples.
-
Future Research Directions and Conclusion
The existing body of research overwhelmingly supports the health-promoting benefits of (-)-epicatechin. However, the specific roles of its various metabolites, including Epicatechin-2-sulfonate sodium salt, remain largely unexplored. Future research should focus on:
-
The synthesis of pure Epicatechin-2-sulfonate sodium salt to enable detailed biological evaluation.
-
In vitro and in vivo studies to determine the specific biological activities and mechanisms of action of this sulfated metabolite.
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Epicatechin-2-sulfonate sodium salt.
References
-
(-)-Epicatechin. (n.d.). In PubChem. Retrieved from [Link]
- Barnett, L. M., et al. (2015). Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers. Food & Function, 6(3), 824–833.
- Bernatova, I. (2018). Biological activities of (-)-epicatechin and (-)-epicatechin-containing foods: Focus on cardiovascular and neuropsychological health. Biotechnology Advances, 36(3), 666-681.
- de Oliveira, M. R., et al. (2021).
- Felix, W., & Remien, J. (1974). [Effect of the flavonoid Na-(+)-epicatechine-2-sulfonate on circulation at rest and in stress]. Arzneimittel-Forschung, 24(1), 19–22.
- GSC Online Press. (2023). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 25(1), 106-115.
- Hollebeeck, S., et al. (2013). Chemical synthesis and characterization of epicatechin glucuronides and sulfates: bioanalytical standards for epicatechin metabolite identification. Journal of agricultural and food chemistry, 61(8), 1902–1909.
- Kruger, C. L., et al. (2014). A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints. Food & Function, 5(10), 2418–2427.
- Li, X., et al. (2024). Epicatechin ameliorates palmitate-induced insulin resistance in C2C12 myogenic cells by alleviating oxidative stress and activating the AMPK/ACC pathway. Food Science and Human Wellness, 13(5), 2351-2361.
-
NMPPDB. (n.d.). (-)-Epicatechin. Retrieved from [Link]
-
Ottaviani, J. I., et al. (2016). The metabolome of -epicatechin in humans: implications for the assessment of efficacy, safety, and mechanisms of act. The American Journal of Clinical Nutrition, 104(1), 5-17.
- Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47.
- Pharmaceutical Technology. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(2).
- Ramirez-Sanchez, I., et al. (2015). Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (-)-epicatechin in healthy volunteers. Food & function, 6(3), 824–833.
-
ResearchGate. (2025). Enantioselective synthesis of orthogonally protected (2R,3R)-(−)-epicatechin derivatives, key intermediates in the de novo chemical synthesis of (−)-epicatechin glucuronides and sulfates. Retrieved from [Link]
- Rolando, C., & Dufour, C. (2013). Synthesis of catechin and epicatechin conjugates.
- Rolando, C., & Dufour, C. (2014). Synthesis of catechin and epicatechin conjugates.
- Sano, T., Elsheikh, M., & Kanematsu, T. (2022). Epicatechin: Potential Use as Anti-Obese and Anti-Periodontal Nutrient. Current Nutrition Reports, 11(1), 1-8.
- Schramm, D. D., et al. (2012). Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability. BMC research notes, 5, 312.
-
ScienceDirect. (2019). Biological functions of epicatechin: Plant cell to human cell health. Retrieved from [Link]
- Singh, A., et al. (2009). Design, synthesis and bioactivity of catechin/epicatechin and 2-azetidinone derived chimeric molecules. Bioorganic & medicinal chemistry letters, 19(24), 6906–6909.
- Struwe, T., et al. (2014). Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration. Oxidative Medicine and Cellular Longevity, 2014, 146432.
- Tarka, S. M. Jr., et al. (2004). Systematic synthesis of four epicatechin series procyanidin trimers and their inhibitory activity on the Maillard reaction and antioxidant activity. Journal of agricultural and food chemistry, 52(19), 5893–5899.
- Wang, Y., et al. (2024). Separation and Detection of Catechins and Epicatechins in Shanxi Aged Vinegar Using Solid-Phase Extraction and Hydrophobic Deep Eutectic Solvents Combined with HPLC. Foods, 13(10), 1521.
- Wesołowska, O., & Wiśniewski, J. (2012). Epicatechin inhibits human plasma lipid peroxidation caused by haloperidol in vitro. Pharmacological reports, 64(2), 437–442.
- Zhang, Y., et al. (2020). Advances in physiological functions and mechanisms of (-)-epicatechin. Critical reviews in food science and nutrition, 60(19), 3326–3343.
Sources
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. accurateclinic.com [accurateclinic.com]
- 3. Epicatechin | C15H14O6 | CID 72276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (−)-表儿茶素 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. Advances in physiological functions and mechanisms of (-)-epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epicatechin inhibits human plasma lipid peroxidation caused by haloperidol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biological activities of (-)-epicatechin and (-)-epicatechin-containing foods: Focus on cardiovascular and neuropsychological health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (-)-epicatechin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. pharmtech.com [pharmtech.com]
- 16. [Effect of the flavonoid Na-(+)-epicatechine-2-sulfonate on circulation at rest and in stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP2557079A1 - Synthesis of catechin and epicatechin conjugates - Google Patents [patents.google.com]
- 18. US20140171631A1 - Synthesis of catechin and epicatechin conjugates - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Chemical synthesis and characterization of epicatechin glucuronides and sulfates: bioanalytical standards for epicatechin metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Epicatechin Metabolites in Human Plasma by LC-MS/MS
Introduction: The Significance of Epicatechin Bioavailability
(-)-Epicatechin, a flavan-3-ol found abundantly in foods like cocoa, tea, and various fruits, has garnered significant attention for its potential health benefits, particularly in cardiovascular health.[1] However, the biological activity of epicatechin is not solely attributable to the parent compound. Upon ingestion, it undergoes extensive Phase II biotransformation in the intestine and liver, and further metabolism by the gut microbiome.[2] This results in a complex profile of structurally related (-)-epicatechin metabolites (SREMs) in systemic circulation, including glucuronidated, sulfated, and methylated conjugates.[3][4]
The concentration of the parent (-)-epicatechin in plasma is often very low, as it is rapidly converted into these metabolites.[2][5] Therefore, to accurately assess the bioavailability, pharmacokinetics, and ultimate biological impact of epicatechin consumption, it is imperative to develop and validate robust analytical methods capable of identifying and quantifying its major circulating metabolites.[3] These metabolites are the chemical entities that reach target tissues and are responsible for the observed physiological effects.[3][6]
This application note provides a comprehensive, field-proven guide for the quantitative analysis of major epicatechin metabolites in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). We will detail two primary sample preparation protocols—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—and provide optimized instrumental parameters, grounded in established scientific literature.
The Metabolic Journey of Epicatechin
Understanding the metabolic fate of epicatechin is fundamental to designing an effective analytical strategy. The primary metabolic pathways involve conjugation reactions that increase the water solubility of epicatechin, facilitating its circulation and eventual excretion.
-
Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to hydroxyl groups on the epicatechin structure.
-
Sulfation: Sulfotransferase (SULT) enzymes add a sulfate group.
-
Methylation: Catechol-O-methyltransferase (COMT) enzymes add a methyl group, typically at the 3' or 4' position of the B-ring.
These reactions can occur in combination, leading to a diverse array of metabolites. The most abundant SREMs consistently identified in human plasma include (-)-epicatechin-3'-β-D-glucuronide , (-)-epicatechin-3'-sulfate , and various O-methyl-(-)-epicatechin-sulfates .[5][7][8]
Analytical Workflow: From Blood Draw to Data
A successful bioanalytical method relies on a meticulously planned workflow. Each step is critical for ensuring the stability of the metabolites and the accuracy of the final quantification. The choice between Protein Precipitation and Solid-Phase Extraction for sample cleanup depends on the required level of cleanliness and sensitivity.
Detailed Protocols
Protocol 1: Plasma Collection and Handling
The stability of epicatechin metabolites, particularly sulfate conjugates, can be compromised by enzymatic activity in improperly handled samples. Following a strict collection protocol is paramount.
Materials:
-
EDTA-containing vacutainers
-
Ascorbic acid solution (20 mg/mL in water)
-
Refrigerated centrifuge
-
Cryovials
-
-80°C freezer
Procedure:
-
Blood Collection: Draw venous blood samples directly into pre-chilled EDTA-containing vacutainers.[9] Place samples immediately on ice.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the whole blood at 1,800 x g for 15 minutes at 4°C.[9]
-
Stabilization: Carefully transfer the plasma supernatant to a new tube. To prevent oxidation, add ascorbic acid to a final concentration of 1 mg/mL.[9] Gently mix.
-
Aliquoting & Storage: Aliquot the stabilized plasma into labeled cryovials to avoid repeated freeze-thaw cycles. Immediately store samples at -80°C until analysis.[9]
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
PPT is a rapid and cost-effective method for removing the bulk of plasma proteins.[6] It is suitable for many applications, though it may result in a less clean extract compared to SPE, potentially leading to matrix effects.[6][10] Acetonitrile is often preferred as it typically yields cleaner extracts than methanol.[6]
Materials:
-
Ice-cold Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., Taxifolin or an isotopically labeled epicatechin metabolite)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge capable of 14,000 x g and 4°C
Procedure:
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Spiking: Add the internal standard solution. The volume should be minimal (e.g., 5-10 µL) to avoid significant sample dilution.
-
Precipitation: Add 300 µL of ice-cold ACN (a 3:1 solvent-to-plasma ratio is effective).[2][11]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.[2]
-
Incubation (Optional but Recommended): Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[12]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for immediate UPLC-MS/MS analysis.
Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup by separating analytes from matrix components based on their physicochemical properties.[13][14] This protocol uses a polymeric reversed-phase sorbent, which offers excellent retention for a broad range of polar metabolites.[15]
Materials:
-
SPE cartridges (e.g., Oasis HLB 60 mg, 3 cc)[9]
-
Internal Standard (IS) solution
-
Phosphoric acid (3.4% w/v)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
0.5% (v/v) Acetic acid in water
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Thawing & Spiking: Thaw 1 mL of plasma on ice and spike with the internal standard.
-
Sample Pre-treatment: Dilute the plasma with 2 mL of 3.4% (w/v) phosphoric acid.[9] This step helps to disrupt protein-analyte binding and acidify the sample for optimal retention on the reversed-phase sorbent.
-
Sorbent Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH, followed by 1 mL of 0.5% acetic acid in water.[9] Do not let the sorbent bed dry out.
-
Sample Loading: Load the entire pre-treated plasma sample onto the conditioned cartridge. Allow the sample to pass through slowly (approx. 1-2 mL/min).
-
Washing: To remove interfering polar compounds, perform the following wash steps:
-
Elution: Elute the target metabolites from the cartridge with 1 mL of ACN containing 0.5% acetic acid.[9] Collect the eluate in a clean tube.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[2] Vortex to dissolve, centrifuge briefly, and transfer to an autosampler vial.
Protocol 4: UPLC-MS/MS Instrumental Analysis
This method uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity for quantification.[2][16]
UPLC Conditions:
| Parameter | Recommended Condition | Causality/Rationale |
|---|---|---|
| LC System | UPLC/UHPLC system | Provides high resolution and short run times essential for complex biological samples.[17] |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, <2 µm) | Offers robust retention and separation of epicatechin and its polar metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency in negative ESI mode.[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Column Temp. | 40°C | Ensures reproducible retention times and reduces mobile phase viscosity.[2] |
| Injection Vol. | 5 µL | A small volume is sufficient with sensitive MS detection and minimizes column overload. |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold 1 min, return to 5% B and equilibrate for 2 min. | A gradient is necessary to elute both the polar conjugated metabolites and the less polar parent compound within a reasonable time.[2] |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition | Causality/Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.[2] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion | Epicatechin and its metabolites readily form deprotonated molecules [M-H]⁻, making negative mode highly sensitive.[16][18] |
| IonSpray Voltage | -4500 V | Optimizes the formation of gas-phase ions from the ESI droplets. |
| Source Temp. | 500°C | Facilitates the desolvation of the mobile phase, enhancing ion generation. |
| Acquisition | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte. |
MRM Transitions for Key Metabolites: The following table provides example MRM transitions. These must be optimized for the specific instrument being used.
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Notes |
| (-)-Epicatechin | 289.1 | 245.1 | Loss of CO2 and H2O from the C-ring.[18] |
| Epicatechin-Glucuronide (e.g., E3'G) | 465.1 | 289.1 | Loss of the glucuronic acid moiety (176 Da).[4][18] |
| Epicatechin-Sulfate (e.g., E3'S) | 369.0 | 289.1 | Loss of the sulfate group (SO3, 80 Da).[4][18] |
| Methyl-Epicatechin-Sulfate | 383.0 | 303.0 | Loss of the sulfate group (SO3, 80 Da).[19] |
| Taxifolin (Internal Standard) | 303.1 | 285.1 | A structurally similar flavonoid. |
Method Validation & Quality Control
For use in clinical or pharmacokinetic studies, the analytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[20][21] The validation process ensures the reliability of the data.[20]
Key Validation Parameters:
-
Linearity: Assess the linear relationship between concentration and detector response over a defined range. A calibration curve should be prepared in the same matrix (e.g., stripped plasma) and run with each batch of samples.
-
Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[22]
-
Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix.
-
Limit of Detection (LOD) & Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[22]
-
Recovery & Matrix Effect: Evaluate the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on ionization efficiency (matrix effect).
Conclusion
This application note provides a robust and detailed framework for the quantification of major (-)-epicatechin metabolites in human plasma. The UPLC-MS/MS method, combined with either a rapid protein precipitation or a cleaner solid-phase extraction protocol, offers the sensitivity and selectivity required for pharmacokinetic and bioavailability studies.[2] Proper sample collection, handling, and rigorous method validation are critical to generating accurate and reliable data, which is essential for understanding the in vivo fate and health effects of dietary flavanols.
References
- Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
- Benchchem. (2025). Application Note: Quantitative Analysis of Catechin Metabolites in Human Plasma by LC-MS/MS.
- Alvarez-Cilleros, M. G., et al. (2011). epicatechin metabolites in humans. CORE.
-
Actis-Goretta, L., et al. (2012). Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans. Free Radical Biology and Medicine, 53(4), 787-95. Retrieved from [Link]
-
Kim, J., et al. (2018). Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies. Molecules, 23(4), 945. Retrieved from [Link]
- Phenomenex. (2015). Technical Tip: Protein Precipitation.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
-
Crozier, S. J., et al. (2012). Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability. Free Radical Biology and Medicine, 53(4), 787-95. Retrieved from [Link]
-
Natsume, M., et al. (2012). Structurally related (-)-epicatechin metabolites in humans: Assessment using de novo chemically synthesized authentic standards. Free Radical Biology and Medicine, 53(4), 787-95. Retrieved from [Link]
-
Quiñones, M., et al. (2021). Circulating Structurally Related (-)-Epicatechin Metabolite Species and Levels after Sustained Intake of a Cocoa Powder High in Polyphenols Are Comparable to Those Achieved after a Single Dose. Nutrients, 13(11), 3824. Retrieved from [Link]
-
Roura, E., et al. (2013). Rapid Liquid Chromatography Tandem Mass Spectrometry Assay To Quantify Plasma (−)-Epicatechin Metabolites after Ingestion of a Standard Portion of Cocoa Beverage in Humans. Journal of Agricultural and Food Chemistry, 61(32), 7730-7737. Retrieved from [Link]
-
Sanchez-Rabaneda, F., et al. (2005). Rapid Liquid Chromatography Tandem Mass Spectrometry Assay To Quantify Plasma (−)-Epicatechin Metabolites after Ingestion of a Standard Portion of Cocoa Beverage in Humans. Journal of Agricultural and Food Chemistry, 53(16), 6251-6256. Retrieved from [Link]
-
Ottaviani, J. I., et al. (2012). Structurally related (-)-epicatechin metabolites in humans: assessment using de novo chemically synthesized authentic standards. Free Radical Biology and Medicine, 52(8), 1435-1443. Retrieved from [Link]
-
Lee, J., et al. (2018). Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies. Semantic Scholar. Retrieved from [Link]
-
Vinson, J. A., et al. (n.d.). Bioavailability of Epicatechin after Consumption of Grape Seed Extract in Humans. Ask The Scientists. Retrieved from [Link]
-
D'Arienzo, R., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123. Retrieved from [Link]
-
Ramirez-Sanchez, I., et al. (2018). A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints. Frontiers in Pharmacology, 9, 1293. Retrieved from [Link]
-
Kim, J., et al. (2018). Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies. ResearchGate. Retrieved from [Link]
-
de Oliveira, A. M., et al. (2019). Simultaneous LC–MS/MS method to quantify epicatechin and procyanidin B2 in rat plasma after oral administration of Trichilia catigua (catuaba) extract and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 165, 203-210. Retrieved from [Link]
-
Ottaviani, J. I., et al. (2016). The metabolome of -epicatechin in humans: implications for the assessment of efficacy, safety, and mechanisms of act. Scientific Reports, 6, 29034. Retrieved from [Link]
-
D'archivio, M., et al. (2022). Identification of Epigallocatechin-3-Gallate (EGCG) from Green Tea Using Mass Spectrometry. Molecules, 27(16), 5129. Retrieved from [Link]
-
Quiñones, M., et al. (2021). Circulating Structurally Related (-)-Epicatechin Metabolite Species and Levels after Sustained Intake of a Cocoa Powder High in Polyphenols Are Comparable to Those Achieved after a Single Dose. PMC. Retrieved from [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
ResearchGate. (2025). Development and Validation of Analytical Methods for the Quantitation of Flavonoid Metabolites in Physiological Fluids via UHPLC‐MS | Request PDF. Retrieved from [Link]
-
Majors, R. E. (2020). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. Chromatography Online. Retrieved from [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Retrieved from [Link]
-
Al-Duais, M., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1563. Retrieved from [Link]
Sources
- 1. Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Technical Tip: Protein Precipitation [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Structurally related (-)-epicatechin metabolites in humans: assessment using de novo chemically synthesized authentic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Epigallocatechin-3-Gallate (EGCG) from Green Tea Using Mass Spectrometry [mdpi.com]
- 17. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Studies with Epicatechin-2-sulfonate sodium salt
Introduction: The Scientific Context of Epicatechin-2-sulfonate
Epicatechin, a prominent flavan-3-ol found in cocoa, green tea, and various fruits, has garnered significant research interest for its diverse biological activities, including potent antioxidant and anti-inflammatory properties.[1][2] In vivo, epicatechin undergoes extensive phase II metabolism, leading to the formation of sulfated, glucuronidated, and methylated derivatives.[3][4][5] These metabolites are the primary forms that circulate in the bloodstream and reach target tissues, suggesting they are the key mediators of the physiological effects attributed to dietary epicatechin.[6]
Sulfation, in particular, is a critical metabolic modification that can significantly alter the physicochemical and biological properties of flavonoids, often enhancing their water solubility and bioavailability.[1][3][7][8] While various sulfated epicatechin isomers have been identified and studied, this document focuses on a specific, less-characterized metabolite: Epicatechin-2-sulfonate sodium salt .
The introduction of a sulfonate group at the C2 position of the epicatechin molecule is expected to modulate its interaction with cellular targets. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals initiating cell culture studies with this specific metabolite. It provides a foundational understanding, detailed experimental protocols, and the scientific rationale behind methodological choices, enabling rigorous investigation of its biological activities. While direct literature on the 2-sulfonate isomer is sparse, the methodologies presented are robustly based on established protocols for epicatechin, its other sulfated metabolites, and polyphenols in general.[3][8][9][10]
Part 1: Compound Profile and Handling
1.1. Chemical Properties and Rationale for Study
Epicatechin-2-sulfonate is an anionic derivative of epicatechin. The addition of the highly polar sulfonate group drastically increases its aqueous solubility compared to the parent compound, which is a critical advantage for cell culture applications, eliminating the need for organic solvents like DMSO at low concentrations, which can have confounding effects on cellular physiology.
| Property | Epicatechin | Epicatechin-2-sulfonate sodium salt (Predicted) |
| Molecular Formula | C₁₅H₁₄O₆ | C₁₅H₁₃NaO₉S |
| Molecular Weight | 290.27 g/mol [11] | 412.31 g/mol |
| Solubility | Sparingly soluble in water | High aqueous solubility |
| Appearance | White to off-white powder | Predicted to be a stable, solid salt |
1.2. Reagent Preparation and Storage
The integrity of your experimental results begins with the proper handling of the test compound.
-
Reconstitution: For a 10 mM stock solution , dissolve 4.12 mg of Epicatechin-2-sulfonate sodium salt in 1 mL of sterile, nuclease-free water or phosphate-buffered saline (PBS). Gentle vortexing or sonication may be used to ensure complete dissolution.
-
Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container. This is crucial to prevent contamination of cell cultures.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light at all times.
Part 2: Core Experimental Protocols
This section provides detailed, step-by-step protocols for foundational assays to characterize the bioactivity of Epicatechin-2-sulfonate sodium salt.
Protocol 2.1: Assessment of Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the concentration range at which Epicatechin-2-sulfonate affects cell viability and to establish a non-toxic working concentration for subsequent mechanistic studies.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[17][18][19]
Materials:
-
Selected cell line (e.g., HUVEC for endothelial studies, HepG2 for liver metabolism, RAW 264.7 for immune response)
-
Complete cell culture medium
-
Epicatechin-2-sulfonate sodium salt stock solution (10 mM)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Epicatechin-2-sulfonate in serum-free medium. A common starting range is 0.1 µM to 1000 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium only) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[17]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration), if applicable.
Self-Validation and Interpretation: The results of this assay are foundational. A dose-response curve should be generated to identify concentrations that are non-toxic, moderately toxic, and highly toxic. This information is critical for designing subsequent experiments to ensure that observed effects are not simply a consequence of cytotoxicity.
Protocol 2.2: Evaluation of Antioxidant Capacity (Intracellular ROS Assay)
Objective: To determine if Epicatechin-2-sulfonate can mitigate intracellular Reactive Oxygen Species (ROS) levels under conditions of oxidative stress.
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Oxidative stress inducer (e.g., Hydrogen peroxide (H₂O₂), or Tert-butyl hydroperoxide (TBHP))
-
Hanks' Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight. Pre-treat the cells with various non-toxic concentrations of Epicatechin-2-sulfonate (determined from the MTT assay) for a specified period (e.g., 1-4 hours).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Induction of Oxidative Stress: Wash the cells again with warm HBSS to remove excess probe. Add 100 µL of the oxidative stress inducer (e.g., 100 µM H₂O₂) in HBSS to the appropriate wells. Include a positive control (inducer only) and a negative control (HBSS only).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with cells but no probe). Calculate the fold change in fluorescence over time relative to the untreated control. Compare the rate of ROS production in cells treated with Epicatechin-2-sulfonate to the positive control.
Experimental Workflow Diagram: Intracellular ROS Assay
Caption: Workflow for measuring intracellular ROS using DCFH-DA.
Protocol 2.3: Analysis of Inflammatory Signaling Pathways (Western Blot for NF-κB)
Objective: To investigate whether Epicatechin-2-sulfonate can modulate the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Principle: In unstimulated cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation (e.g., by Lipopolysaccharide, LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate gene transcription. Western blotting can detect the levels of phosphorylated IκBα (p-IκBα) as a marker of pathway activation.[20][21]
Materials:
-
Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages)
-
LPS (Lipopolysaccharide) from E. coli
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, pre-treat with non-toxic concentrations of Epicatechin-2-sulfonate for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation. Include all necessary controls (untreated, LPS only, compound only).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (lysate) using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[22]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[22]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-p-IκBα) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total IκBα and the β-actin loading control to ensure equal protein loading and to assess total protein levels.
NF-κB Signaling Pathway Diagram
Caption: The NF-κB signaling cascade and potential inhibition point.
Part 3: Data Presentation and Interpretation
3.1. Example Quantitative Data Tables
The following tables represent hypothetical data to illustrate expected outcomes.
Table 1: Cell Viability (MTT Assay) of HUVEC cells after 48h Treatment
| Concentration (µM) | % Viability (Mean ± SD) | Interpretation |
| 0 (Control) | 100 ± 4.5 | Baseline |
| 1 | 98.7 ± 5.1 | No significant effect |
| 10 | 97.2 ± 4.8 | No significant effect |
| 50 | 95.5 ± 6.2 | No significant effect |
| 100 | 91.3 ± 5.9 | Slight, non-significant decrease |
| 250 | 78.4 ± 7.1 | Moderate cytotoxicity |
| 500 | 45.2 ± 8.3 | Significant cytotoxicity (IC₅₀) |
| 1000 | 15.6 ± 4.0 | High cytotoxicity |
| Conclusion: Concentrations ≤ 100 µM are suitable for mechanistic studies. |
Table 2: Intracellular ROS Levels in H₂O₂-Stressed Macrophages
| Treatment Group | Relative Fluorescence Units (RFU) (Mean ± SD) | % ROS Reduction vs. H₂O₂ |
| Control (No H₂O₂) | 150 ± 25 | N/A |
| H₂O₂ (100 µM) | 1250 ± 110 | 0% |
| H₂O₂ + E-2-S (10 µM) | 980 ± 95 | 21.6% |
| H₂O₂ + E-2-S (50 µM) | 650 ± 78 | 48.0% |
| H₂O₂ + E-2-S (100 µM) | 420 ± 65 | 66.4% |
| Conclusion: E-2-S demonstrates dose-dependent reduction of intracellular ROS. |
Table 3: Western Blot Densitometry for p-IκBα in LPS-Stimulated Macrophages
| Treatment Group | p-IκBα / β-actin Ratio (Normalized) | % Inhibition of Phosphorylation |
| Control | 0.10 ± 0.02 | N/A |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 0% |
| LPS + E-2-S (50 µM) | 0.65 ± 0.09 | 35% |
| LPS + E-2-S (100 µM) | 0.32 ± 0.07 | 68% |
| Conclusion: E-2-S inhibits LPS-induced IκBα phosphorylation. |
Part 4: Trustworthiness and Self-Validation
To ensure the scientific integrity of your findings, every protocol must be a self-validating system.
-
Positive and Negative Controls: Always include appropriate controls. For the ROS assay, a known antioxidant like N-acetylcysteine (NAC) can serve as a positive control. For the NF-κB assay, a known IKK inhibitor would validate the assay's responsiveness.
-
Loading Controls: For Western blotting, always probe for a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes. This is non-negotiable for semi-quantitative analysis.
-
Orthogonal Assays: Confirm key findings using a different methodological approach. For example, if Western blotting suggests NF-κB inhibition, this could be confirmed by measuring the downstream production of an NF-κB-dependent cytokine like TNF-α or IL-6 via ELISA.
References
- Al-Khayri, J. M., et al. (2018). Sulfated flavonoids: An updated and comprehensive review of their chemistry and bioactivities. KAUST Repository.
-
Barron, D., & Ibrahim, R. K. (1987). Sulphated flavonoids: Biosynthesis, structures, and biological activities. MDPI. [Link]
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
- BenchChem. (2025).
-
Correia-da-Silva, M., et al. (2013). Emerging sulfated flavonoids and other polyphenols as drugs: nature as an inspiration. Medicinal Research Reviews. [Link]
-
Ferreira, A. M., et al. (2018). Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities. Molecules. [Link]
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Rodriguez-Mateos, A., et al. (2014). Uptake and metabolism of (-)-epicatechin in endothelial cells. Archives of Biochemistry and Biophysics.
-
Williamson, G., & Clifford, M. N. (2017). Polyphenols: Bioavailability, Microbiome Interactions and Cellular Effects on Health in Humans and Animals. Comprehensive Reviews in Food Science and Food Safety. [Link]
-
Barone, E., et al. (2022). Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. Antioxidants. [Link]
-
Jilani, A., & Gadacha, W. (2022). Natural polyphenols: Influence on membrane transporters. Journal of Food Biochemistry. [Link]
- Halboup, A., & Alkubati, S. A. (2023). Protocols for Antioxidant Testing: A Mini Review of Common Assays. AUIQ Complementary Biological System.
- Correia-da-Silva, M., et al. (2013). Emerging Sulfated Flavonoids and Other Polyphenols as Drugs: Nature as an Inspiration.
-
Sousa, M. E., et al. (2013). Emerging sulfated flavonoids and other polyphenols as drugs: nature as an inspiration. PubMed. [Link]
- BenchChem. (n.d.). A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. BenchChem.
-
Ottaviani, J. I., et al. (2025). Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
Ottaviani, J. I., et al. (2025). Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery. ACS Publications. [Link]
-
Glamočlija, U., et al. (2024). Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions. International Journal of Biological Macromolecules. [Link]
- Lorenz, M., et al. (2015). Stability of Dietary Polyphenols under the Cell Culture Conditions: Avoiding Erroneous Conclusions.
-
Liu, Y., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of Inflammation. [Link]
- Lee, H. S., et al. (2019). Effects of Epigallocatechin Gallate on the Stability of Epicatechin in a Photolytic Process. Molecules.
-
Glomb, M. A., & Siedler, S. (2020). Advances in physiological functions and mechanisms of (-)-epicatechin. Critical Reviews in Food Science and Nutrition. [Link]
- Al-Samydai, A., et al. (2022). The therapeutic benefit of epicatechin in induced cytokine storm in mice.
-
Chen, Z. Y., et al. (1997). Stability of Green Tea Catechins. Journal of Agricultural and Food Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Epicatechin. PubChem Compound Database. [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]
-
Feresin, R. G., et al. (2017). Extraction and Purification of Polyphenols from Freeze-dried Berry Powder for the Treatment of Vascular Smooth Muscle Cells In Vitro. JoVE (Journal of Visualized Experiments). [Link]
-
Krenn, L., et al. (2013). Chemical synthesis and characterization of epicatechin glucuronides and sulfates: bioanalytical standards for epicatechin metabolite identification. Journal of Natural Products. [Link]
-
de Pascual-Teresa, S., et al. (2012). Characterization of sulfated quercetin and epicatechin metabolites. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. New Bacterial Aryl Sulfotransferases: Effective Tools for Sulfation of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyphenols: Bioavailability, Microbiome Interactions and Cellular Effects on Health in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 8. DSpace [repository.kaust.edu.sa]
- 9. mdpi.com [mdpi.com]
- 10. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Note: Mechanistic Profiling of Epicatechin-2-sulfonate Sodium Salt in Oxidative Stress Models
Abstract & Scientific Rationale
The vast majority of in vitro oxidative stress studies utilize the aglycone form of (-)-epicatechin. However, this approach lacks physiological relevance. Upon ingestion, epicatechin is rapidly metabolized by Phase II enzymes (SULTs, UGTs) in the intestine and liver into sulfated, glucuronidated, and methylated conjugates. The circulating plasma predominantly contains these metabolites, not the parent aglycone.
Epicatechin-2-sulfonate sodium salt represents a critical tool for "Metabolite Pharmacology." Unlike the aglycone, which passively diffuses across membranes, sulfated metabolites are anionic and hydrophilic, requiring specific uptake transporters (e.g., OATs) and exhibiting distinct intracellular stability profiles.
This guide provides a validated workflow for using Epicatechin-2-sulfonate sodium salt to interrogate the Nrf2-ARE antioxidant pathway and mitochondrial protection mechanisms, ensuring your data reflects physiological realities rather than artifactual direct scavenging.
Mechanism of Action: The "Trojan Horse" Hypothesis
Unlike the direct radical scavenging seen in test tubes (ORAC assays), the cellular protection provided by epicatechin sulfonates is primarily indirect.
-
Uptake: The sulfonate group prevents passive diffusion. Entry is mediated by Organic Anion Transporters (OATs) or specific solute carriers (SLCs).
-
Intracellular Fate: Once inside, the compound may act directly as a signaling molecule or be de-conjugated by intracellular sulfatases (e.g., Arylsulfatase A/B) to release the active aglycone locally.
-
Signaling: The metabolite triggers the dissociation of Nrf2 from Keap1, leading to Nrf2 nuclear translocation and the transcription of antioxidant enzymes (HO-1, NQO1, SOD).
Diagram 1: Metabolic Fate & Signaling Pathway
Caption: Pathway illustrating transporter-mediated uptake of Epicatechin-2-sulfonate and subsequent Nrf2 activation via potential intracellular de-conjugation.
Compound Handling & Preparation[1]
Compound: Epicatechin-2-sulfonate sodium salt Physical State: Hygroscopic powder. Storage: -20°C, desiccated. Protect from light.
| Parameter | Specification | Notes |
| Solvent | Water (Milli-Q) or PBS | Advantage: Unlike the aglycone, the sulfonate salt is highly water-soluble. Avoid DMSO if possible to prevent solvent artifacts in ROS assays. |
| Stock Conc. | 10 mM | Prepare fresh. Sulfonates are susceptible to hydrolysis over long periods in solution. |
| Filtration | 0.22 µm PVDF/PES | Essential for cell culture. Do not autoclave. |
| Stability | pH 6.0 - 7.4 | Unstable in highly alkaline conditions. |
Protocol 1: Cellular Pre-Treatment Strategy
Objective: Establish intracellular levels of the metabolite prior to oxidative challenge. Cell Models: HUVECs (Endothelial), HepG2 (Liver), or SH-SY5Y (Neuronal).
-
Seeding: Seed cells in 96-well black-walled plates (for fluorescence) at
cells/well. Incubate 24h to reach 70-80% confluence. -
Serum Starvation (Optional but Recommended): Switch to low-serum media (0.5% FBS) for 4-6 hours prior to treatment to synchronize the cell cycle and reduce serum-protein binding of the flavonoid.
-
Treatment Preparation: Dilute the 10 mM aqueous stock into warm culture media.
-
Dose Range: 0.1 µM – 50 µM. (Physiological plasma levels are typically < 5 µM; higher doses model tissue accumulation).
-
-
Incubation: Treat cells for 12 – 24 hours .
-
Why? Unlike lipophilic aglycones which enter in minutes, anionic sulfonates require time for transporter-mediated uptake. Short incubations (< 2h) often yield false negatives.
-
Protocol 2: DCFDA Cellular ROS Assay
Objective: Quantify the ability of Epicatechin-2-sulfonate to mitigate chemically induced oxidative stress.
Materials:
-
Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
-
Stressor: tert-Butyl hydroperoxide (tBHP) or H2O2.
-
Buffer: HBSS (calcium/magnesium positive, phenol red-free).
Step-by-Step Workflow:
-
Pre-Treatment: Follow Protocol 1 (24h incubation with Epicatechin-2-sulfonate).
-
Wash: Remove media and wash cells 1x with warm HBSS.
-
Critical: Removes extracellular flavonoid which might chemically quench the stressor outside the cell (artifact).
-
-
Probe Loading: Incubate cells with 20 µM H2DCFDA in HBSS for 45 minutes at 37°C in the dark.
-
Wash: Wash 2x with HBSS to remove extracellular probe.
-
Stress Induction: Apply tBHP (50 - 200 µM) in HBSS.
-
Note: Do not add the Epicatechin-2-sulfonate during this step. We are testing the pre-conditioned protective state, not direct chemical scavenging.
-
-
Kinetic Read: Immediately place in a fluorescence microplate reader.
-
Excitation/Emission:[1] 485 nm / 535 nm.
-
Settings: Read every 5 mins for 2 hours at 37°C.
-
Diagram 2: DCFDA Assay Workflow
Caption: Kinetic workflow for measuring intracellular ROS scavenging capacity.
Protocol 3: Nrf2 Nuclear Translocation (Immunofluorescence)
Objective: Confirm that the mechanism is biological (signaling) rather than chemical.
-
Treatment: Treat cells with 10 µM Epicatechin-2-sulfonate for 6 hours.
-
Fixation: 4% Paraformaldehyde (15 min).
-
Permeabilization: 0.1% Triton X-100 (10 min).
-
Blocking: 5% BSA in PBS (1 hour).
-
Primary Antibody: Anti-Nrf2 (1:100 dilution) overnight at 4°C.
-
Secondary Antibody: Alexa Fluor 488 (Green) conjugated.
-
Counterstain: DAPI (Blue) for nuclei.
-
Analysis: Confocal microscopy.
-
Positive Result: Co-localization of Green (Nrf2) and Blue (DAPI) signals.
-
Negative Control: Nrf2 remains in the cytoplasm (diffuse green ring outside nucleus).
-
Data Analysis & Troubleshooting
Expected Results
-
ROS Assay: Dose-dependent reduction in fluorescence slope (RFU/min).
-
Potency: The sulfonate salt often shows lower potency than the aglycone if measured by direct chemistry (ORAC), but sustained protection in cells due to metabolic stability and gene induction.
Troubleshooting Matrix
| Issue | Probable Cause | Solution |
| No Effect Observed | Incubation too short | Extend treatment to 18-24h to allow transporter uptake. |
| High Background | Probe oxidation | Keep DCFDA solution in absolute dark; prepare fresh. |
| Cytotoxicity | High salt/osmolarity | Ensure the sodium salt concentration doesn't alter media osmolarity significantly. |
| Precipitation | Calcium interaction | If using high concentrations (>100µM), check for precipitation in calcium-rich media (DMEM). |
References
-
Metabolic Fate & Bioavailability
- Ottaviani, J. I., et al. (2016). "The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity in vivo." Free Radical Biology and Medicine.
-
Nrf2/ARE Pathway Activation
-
Oxidative Stress Protocols (DCFDA)
- Kalyanaraman, B., et al. (2012). "Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations." Free Radical Biology and Medicine.
-
Epicatechin Metabolites & Insulin Sensitivity (Mechanistic Context)
- Bettaieb, A., et al. (2014). "(-)-Epicatechin mitigates high fructose-associated insulin resistance by modulating redox signaling and endoplasmic reticulum stress." Free Radical Biology and Medicine.
Sources
Application Notes & Protocols for Developing In Vitro Models of Epicatechin Metabolism
Introduction: Beyond the Parent Compound
(-)-Epicatechin, a flavan-3-ol found abundantly in cocoa, tea, apples, and berries, has garnered significant scientific interest for its potential cardiovascular and cognitive benefits[1]. However, the journey of epicatechin in the body is one of rapid and extensive transformation. Upon ingestion, it is quickly metabolized by human enzymes and gut microbiota[2][3]. The parent molecule is rarely detected in systemic circulation; instead, a complex profile of methylated, glucuronidated, and sulfated metabolites, along with microbial-derived valerolactones, are the primary bioactive compounds[2][4].
An Overview of (-)-Epicatechin Metabolic Pathways
Understanding the metabolic fate of epicatechin is fundamental to selecting the appropriate in vitro model. The process can be broadly categorized into three stages:
-
Phase I Metabolism: This involves minor oxidative modifications, such as hydroxylation, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[5][6] While less prominent for epicatechin compared to other xenobiotics, it can be a preliminary step to further conjugation.
-
Phase II Metabolism: This is the major pathway in human tissues. It involves the conjugation of epicatechin to endogenous molecules to increase water solubility and facilitate excretion. Key enzymes include UDP-glucuronosyltransferases (UGTs) for glucuronidation, sulfotransferases (SULTs) for sulfation, and catechol-O-methyltransferase (COMT) for methylation.[4][7] These reactions occur predominantly in the small intestine and liver.
-
Gut Microbiota Metabolism: A significant portion of ingested epicatechin reaches the colon, where it is extensively transformed by the resident microbiota.[8] This process involves C-ring fission, leading to the formation of various phenyl-γ-valerolactones and smaller phenolic acids, which are then absorbed and can undergo further Phase II conjugation.[2][9]
The following diagram illustrates the major metabolic routes for epicatechin.
Caption: Major metabolic pathways of dietary (-)-epicatechin.
Choosing the Right In Vitro Model: A Comparative Analysis
The selection of an appropriate in vitro model depends entirely on the research question. Are you investigating intestinal absorption and efflux, first-pass hepatic metabolism, or the role of the gut microbiome? Each model offers unique advantages and inherent limitations.
| Model Type | System | Primary Application | Advantages | Limitations | Key References |
| Subcellular | Liver Microsomes / S9 | Phase I & II Hepatic Metabolism | Cost-effective, high-throughput, good for enzyme kinetics and metabolite production. | Lacks cellular context, requires external cofactors (e.g., NADPH), limited to specific pathways. | [6][10][11] |
| Immortalized Cells | Caco-2 | Intestinal Absorption & Metabolism | Forms polarized monolayer, expresses key transporters and Phase II enzymes, models intestinal barrier. | Long culture time (21 days), lower metabolic activity than primary cells, cancerous origin. | [12][13][14][15] |
| Immortalized Cells | HepG2 / Huh7 | Hepatic Metabolism | Easy to culture, reproducible, useful for general toxicity and metabolism screening. | Lower metabolic enzyme expression than primary hepatocytes, non-polarized growth. | [16][17] |
| Primary Cells | Human Hepatocytes | "Gold Standard" for Hepatic Metabolism | High metabolic competence, reflects in vivo phenotype, available in suspension or plated formats. | High cost, limited availability, significant donor-to-donor variability, rapid loss of function in culture. | [18][19][20] |
| Microbiota | Anaerobic Fecal Fermentation | Gut Microbial Metabolism | Reflects complex microbial community, essential for studying ring-fission metabolites. | High inter-individual variability, requires strict anaerobic conditions, complex sample matrix. | [9][21][22] |
Critical Preliminary Considerations
The Instability of Epicatechin in Cell Culture Media
A frequently overlooked factor is the inherent instability of polyphenols in physiological pH environments. Epicatechin can auto-oxidize in standard cell culture media (typically pH 7.2-7.6), leading to the formation of dimers and other degradation products.[23][24] This can confound results, as the observed biological effects might be due to these degradation products rather than epicatechin or its enzymatic metabolites.
Causality & Recommendation: The alkaline pH of most media promotes oxidation.[23][25] It is essential to run a stability control by incubating epicatechin in the complete cell culture medium without cells for the duration of the experiment. Analyze the medium at various time points by HPLC or LC-MS to quantify the remaining parent compound and identify degradation products.[26][27] The inclusion of stabilizers like ascorbic acid can mitigate this issue but may also interfere with downstream assays.[23]
The Necessity of Authentic Metabolite Standards
Accurate identification and quantification of metabolites are impossible without authentic standards.[1][28] Mass spectrometry can provide tentative identifications based on mass shifts (e.g., +176 Da for glucuronidation), but it cannot distinguish between positional isomers (e.g., epicatechin-3'-O-glucuronide vs. epicatechin-7-O-glucuronide), which may have different biological activities.
Causality & Recommendation: De novo chemical or enzymatic synthesis is required to produce pure, structurally confirmed standards for each potential metabolite.[28][29][30] These standards are critical for creating calibration curves for accurate quantification and for confirming the retention times and fragmentation patterns of metabolites generated in your in vitro system.[4]
Protocols: Step-by-Step Methodologies
Protocol 1: Intestinal Absorption and Metabolism Using Caco-2 Cells
This protocol models the transport and metabolism of epicatechin across the human intestinal epithelium. Caco-2 cells, when grown on semi-permeable supports, differentiate into a polarized monolayer of enterocytes that mimics the intestinal barrier.[13][14]
Caption: Workflow for epicatechin metabolism in Caco-2 cells.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
DMEM with high glucose, 10% FBS, 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
(-)-Epicatechin (high purity)
-
Epithelial Voltohmmeter (EVOM) for TEER measurement
-
Methanol or Acetonitrile for sample quenching
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical (upper) chamber of Transwell® inserts at a density of ~6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days in a 37°C, 5% CO₂ incubator. Change the media in both apical and basolateral (lower) chambers every 2-3 days.
-
Rationale: This extended culture period is essential for the cells to spontaneously differentiate into a functional, polarized monolayer with well-defined tight junctions and expression of metabolic enzymes.[13]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using an EVOM.
-
Well-differentiated monolayers typically exhibit TEER values >250 Ω·cm².
-
Rationale: A high TEER value confirms the integrity of the tight junctions, ensuring that transport of epicatechin is primarily through the cells (transcellular) rather than between them (paracellular).
-
-
Transport and Metabolism Experiment:
-
Gently wash the cell monolayer twice with pre-warmed (37°C) HBSS.
-
Prepare a solution of (-)-epicatechin in HBSS (e.g., 10-100 µM). The final concentration should be non-toxic to the cells.[15]
-
Add the epicatechin solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Incubate at 37°C. Collect aliquots from both apical and basolateral chambers at specified time points (e.g., 0, 30, 60, 120, 240 min).
-
Self-Validation: Include a control group of Transwell® inserts without cells to assess non-specific binding of epicatechin to the membrane.
-
-
Sample Processing and Analysis:
-
Immediately after collection, quench the metabolic activity in the samples by adding an equal volume of ice-cold methanol or acetonitrile containing an internal standard.
-
At the end of the experiment, wash the cells, lyse them (e.g., with 70% methanol), and collect the lysate to determine intracellular concentrations.
-
Centrifuge all samples to precipitate proteins, then analyze the supernatant by LC-MS/MS to identify and quantify epicatechin and its metabolites (e.g., 3'-O-methyl-epicatechin, epicatechin-sulfate).[31]
-
Protocol 2: Hepatic Metabolism Using Rat or Human Liver Microsomes
This protocol uses subcellular fractions to rapidly screen for Phase I (CYP-mediated) and Phase II (UGT-mediated) metabolism. Microsomes are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes.[6][10]
Caption: Workflow for microsomal metabolism assay.
Materials:
-
Pooled Human or Rat Liver Microsomes (commercially available)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Cofactors: NADPH (for Phase I), UDPGA (Uridine 5'-diphosphoglucuronic acid, for glucuronidation)
-
(-)-Epicatechin
-
Ice-cold Acetonitrile with internal standard
Methodology:
-
Reaction Setup:
-
On ice, prepare a reaction mixture in a microcentrifuge tube. The final volume is typically 200-500 µL.
-
Example Reaction Mixture:
Component Final Concentration Rationale Phosphate Buffer 100 mM Maintains optimal pH for enzyme activity. Liver Microsomes 0.5 mg/mL Source of metabolic enzymes.[6] MgCl₂ 5 mM Required cofactor for many CYP and UGT enzymes.[6] UDPGA 2 mM Sugar donor for UGT-catalyzed glucuronidation. NADPH 1 mM Electron donor for CYP-catalyzed oxidation.[6] | (-)-Epicatechin | 1-50 µM | Substrate. |
-
Self-Validation: Prepare parallel control incubations:
-
No Cofactor Control: Omit NADPH and UDPGA to check for non-enzymatic degradation.
-
No Substrate Control: Omit epicatechin to identify background peaks from the microsome matrix.
-
-
-
Incubation:
-
Pre-incubate the mixture (without epicatechin) for 5 minutes in a 37°C water bath to equilibrate the temperature.
-
Initiate the reaction by adding epicatechin.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.[6]
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Rationale: The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.
-
Vortex vigorously, then centrifuge at high speed (e.g., 15,000 x g for 10 min at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.
-
Protocol 3: Gut Microbial Metabolism Using In Vitro Fecal Fermentation
This protocol simulates the metabolic activity of the human colonic microbiota on epicatechin. It uses fecal slurries from healthy donors as the inoculum.[21]
Materials:
-
Fresh fecal samples from healthy human donors
-
Anaerobic Phosphate Buffered Saline (PBS)
-
Anaerobic chamber or system (e.g., with 85% N₂, 10% H₂, 5% CO₂)
-
(-)-Epicatechin stock solution (in methanol or DMSO)
-
Sterile, anaerobic tubes or vials
Methodology:
-
Preparation of Fecal Slurry (Strictly Anaerobic):
-
All steps must be performed inside an anaerobic chamber to preserve the viability of obligate anaerobes.
-
Collect fresh fecal samples and immediately transfer them into the anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the sample in pre-reduced, anaerobic PBS.
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Incubation Setup:
-
In anaerobic tubes, add the fecal slurry (e.g., to a final concentration of 40 mg/mL).[21]
-
Spike with (-)-epicatechin stock solution to a final concentration of ~100 µM.[21] Keep the solvent concentration below 0.5% to avoid toxicity to the bacteria.
-
Self-Validation:
-
Negative Control: Incubate a fecal slurry with solvent only (no epicatechin) to monitor baseline microbial metabolites.
-
Blank Control: Incubate epicatechin in anaerobic PBS without a fecal slurry to check for abiotic degradation under anaerobic conditions.
-
-
-
Anaerobic Fermentation:
-
Seal the tubes tightly and incubate them at 37°C.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the disappearance of the parent compound and the appearance of metabolites.[21]
-
-
Sample Processing and Analysis:
-
Quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge to pellet bacteria and fecal debris.
-
Analyze the supernatant by LC-MS/MS to identify and quantify epicatechin and key microbial metabolites like 5-(3',4'-dihydroxyphenyl)-γ-valerolactone.[9]
-
Conclusion
Investigating the metabolism of (-)-epicatechin is not merely an academic exercise; it is fundamental to understanding its biological role in human health. The parent compound is transient, while its diverse metabolites are the primary, long-circulating, and bioactive agents. The in vitro models described herein—from subcellular fractions to complex cell monolayers and microbial communities—provide a powerful and versatile toolkit for this purpose. By carefully selecting the appropriate model, implementing robust controls, and using validated analytical methods with authentic standards, researchers can accurately profile the metabolic fate of epicatechin. These efforts will pave the way for a more precise understanding of its mechanisms of action and will be instrumental in developing evidence-based dietary recommendations and novel therapeutic strategies.
References
-
Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. Journal of Natural Products. Available at: [Link][28]
-
Absorption and metabolism of flavonoids in the caco-2 cell culture model and a perused rat intestinal model. PubMed. Available at: [Link][12]
-
(-)-Epicatechin metabolites as a GPER ligands: a theoretical perspective. PMC. Available at: [Link][5]
-
The metabolome of -epicatechin in humans: implications for the assessment of efficacy, safety, and mechanisms of act. CORE. Available at: [Link][1]
-
Pathways of human colonic microbial metabolism of Epicatechin (EC). ResearchGate. Available at: [Link][8]
-
Enzymatic steps in (+)-catechin (a) and ( – )-epicatechin biosynthesis (b) performed by LAR and ANR, respectively. ResearchGate. Available at: [Link][32]
-
Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model. ACS Omega. Available at: [Link][13]
-
Stability, Bioactivity and Metabolism of EGCG in Cell Culture Medium. ProQuest. Available at: [Link][23]
-
Characterization of sulfated quercetin and epicatechin metabolites. PubMed. Available at: [Link][33]
-
Characterization of the Interindividual Variability Associated with the Microbial Metabolism of (−)-Epicatechin. PMC. Available at: [Link][9]
-
Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review. MDPI. Available at: [Link][14]
-
Interindividual Differences in Human Intestinal Microbial Conversion of (−)-Epicatechin to Bioactive Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link][21]
-
Extensive metabolism of the flavonoid chrysin by human Caco-2 and Hep G2 cells. ResearchGate. Available at: [Link][16]
-
In vitro production of (+)-catechin and (−)-epicatechin glucuronides to better understand the in vivo metabolism of a polyphenol-rich extract (Memophenol™). Food & Function. Available at: [Link][10]
-
Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. MDPI. Available at: [Link][15]
-
Efficient Chemical Synthesis of (Epi)catechin Glucuronides: Brain-Targeted Metabolites for Treatment of Alzheimer's Disease and Other Neurological Disorders. ACS Omega. Available at: [Link][29]
-
Catechin by Colonic Microbiota in the Simulator of the Human Intestinal Microbial Ecosystem. Semantic Scholar. Available at: [Link][22]
-
Structurally related (-)-epicatechin metabolites in humans: Assessment using de novo chemically synthesized authentic standards. ResearchGate. Available at: [Link][4]
-
Stability, cellular uptake, biotransformation, and efflux of tea polyphenol (-)-epigallocatechin-3-gallate in HT-29 human colon adenocarcinoma cells. PubMed. Available at: [Link][24]
-
Uptake and metabolism of (-)-epicatechin in endothelial cells. PubMed. Available at: [Link][17]
-
Absorption, metabolism, distribution and excretion of (−)-epicatechin: A review of recent findings. ResearchGate. Available at: [Link][2]
-
Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings. PubMed. Available at: [Link][3]
-
Rapid Liquid Chromatography Tandem Mass Spectrometry Assay To Quantify Plasma (−)-Epicatechin Metabolites after Ingestion of a Standard Portion of Cocoa Beverage in Humans. ResearchGate. Available at: [Link][34]
-
Modulation of (–)-Epicatechin Metabolism by Coadministration with Other Polyphenols in Caco-2 Cell Model. DOI. Available at: [Link][31]
-
Stability and Antioxidant Capacity of Epigallocatechin Gallate in Dulbecco's Modified Eagle Medium. ResearchGate. Available at: [Link][26]
-
Enzymatic synthesis of substituted epicatechins for cognitive research. PMC. Available at: [Link][30]
-
Stability of EGCG under cell culture conditions. ResearchGate. Available at: [Link][27]
-
Intra- and Inter-individual Differences in the Human Intestinal Microbial Conversion of (-)-Epicatechin and Bioactivity of Its Major Colonic Metabolite 5-(3′,4′-Dihydroxy-Phenyl)-γ-Valerolactone in Regulating Nrf2-Mediated Gene Expression. Frontiers. Available at: [Link]
-
epicatechin metabolites in humans. CORE. Available at: [Link][35]
-
Primary Human Hepatocytes. LifeNet Health LifeSciences. Available at: [Link][18]
-
EFFECTS OF (−)-EPICATECHIN AND DERIVATIVES ON NITRIC OXIDE MEDIATED INDUCTION OF MITOCHONDRIAL PROTEINS. PMC. Available at: [Link][7]
-
Human Primary Hepatocytes | Cryopreserved. AnaBios. Available at: [Link][19]
-
In vitro production of (+)-catechin and (-)-epicatechin glucuronides to better understand the in vivo metabolism of a polyphenol-rich extract (Memophenol™). ResearchGate. Available at: [Link][36]
-
An update on metabolism studies using human hepatocytes in primary culture. PubMed. Available at: [Link][20]
-
In vitro production of (+)-catechin and (-)-epicatechin glucuronides to better understand the in vivo metabolism of a polyphenol-rich extract (Memophenol™). PubMed. Available at: [Link][11]
-
Effects of Epigallocatechin Gallate on the Stability of Epicatechin in a Photolytic Process. MDPI. Available at: [Link][25]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (-)-Epicatechin metabolites as a GPER ligands: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. EFFECTS OF (−)-EPICATECHIN AND DERIVATIVES ON NITRIC OXIDE MEDIATED INDUCTION OF MITOCHONDRIAL PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the Interindividual Variability Associated with the Microbial Metabolism of (−)-Epicatechin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro production of (+)-catechin and (−)-epicatechin glucuronides to better understand the in vivo metabolism of a polyphenol-rich extract (Memophenol™) - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. In vitro production of (+)-catechin and (-)-epicatechin glucuronides to better understand the in vivo metabolism of a polyphenol-rich extract (Memophenol™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absorption and metabolism of flavonoids in the caco-2 cell culture model and a perused rat intestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Uptake and metabolism of (-)-epicatechin in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LifeNet Health LifeSciences | Hepatocytes [lnhlifesciences.org]
- 19. anabios.com [anabios.com]
- 20. An update on metabolism studies using human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Stability, Bioactivity and Metabolism of EGCG in Cell Culture Medium - ProQuest [proquest.com]
- 24. Stability, cellular uptake, biotransformation, and efflux of tea polyphenol (-)-epigallocatechin-3-gallate in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of Epigallocatechin Gallate on the Stability of Epicatechin in a Photolytic Process [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Enzymatic synthesis of substituted epicatechins for cognitive research - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Redirecting [linkinghub.elsevier.com]
- 32. researchgate.net [researchgate.net]
- 33. Characterization of sulfated quercetin and epicatechin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 36. researchgate.net [researchgate.net]
"improving stability of Epicatechin-2-sulfonate sodium salt in solution"
Subject: Improving Stability & Solubility in Aqueous Solution
Executive Summary: The Stability Paradox
Epicatechin-2-sulfonate sodium is a derivative of (-)-epicatechin designed for enhanced water solubility. While the sulfonate group (
The primary instability mechanism is oxidative quinone formation followed by polymerization (browning), driven by pH, dissolved oxygen, and transition metals. A secondary mechanism is epimerization (conversion to the catechin isomer) under thermal stress.
Key Stability Metrics:
| Parameter | Critical Limit | Consequence of Excursion |
|---|---|---|
| pH | > 6.0 | Rapid autoxidation (Browning); Epimerization |
| Temperature | > 25°C | Epimerization rate increases 2-3x per 10°C |
| Light | Blue/UV Spectrum | Photo-oxidation of the catechol ring |
| Oxygen | Dissolved
Diagnostic & Troubleshooting Guide (Q&A)
Issue 1: Solution Discoloration
Q: My clear solution turns yellow/brown within hours of preparation. Is it still usable? A: No. The color change indicates the formation of o-quinones and subsequent polymerization products (thearubigin-like compounds).
-
Root Cause: Auto-oxidation of the B-ring catechol groups. This occurs rapidly at neutral or basic pH (pH > 7.0) or in the presence of trace metals.
-
Immediate Fix: You cannot reverse the polymerization. Discard the solution.
-
Prevention:
-
Acidify: Maintain pH between 3.5 and 5.0 . The protonated phenol groups are resistant to oxidation.
-
Chelate: Add 0.1 mM EDTA to sequester trace iron/copper ions that catalyze the oxidation.
-
Scavenge: Co-dissolve with Ascorbic Acid (0.1% w/v) . Ascorbic acid sacrifices itself to regenerate the epicatechin quinone back to the phenol form.
-
Issue 2: Peak Shifting (HPLC)
Q: My HPLC chromatogram shows a "split" peak or a new peak eluting close to the main compound after 24h storage. A: This is likely epimerization .
-
Root Cause: (-)-Epicatechin-2-sulfonate is converting to its diastereomer, (-)-Catechin-2-sulfonate. This is a reversible equilibrium driven by heat and alkalinity.
-
Troubleshooting:
-
Check your autosampler temperature. It must be set to 4°C .
-
Verify the pH of your mobile phase. Ensure it is acidic (e.g., 0.1% Formic Acid).
-
Protocol Adjustment: Avoid autoclaving the solution. Use 0.22
m filtration for sterilization.
-
Issue 3: Solubility Limits
Q: I see fine precipitates despite the "sodium salt" designation. A: While the sulfonate salt is water-soluble, the "common ion effect" or high concentration can cause crashing out, particularly in high-salt buffers (PBS).
-
Troubleshooting:
-
Avoid dissolving directly into 10x PBS. Dissolve in pure water or low-salt buffer first.
-
Use a co-solvent: DMSO (up to 5%) or Ethanol (up to 10%) can stabilize the solution if the ionic strength is high.
-
Standard Operating Procedures (SOPs)
Protocol A: Preparation of Maximally Stable Stock Solution (10 mM)
Use this protocol for analytical standards or long-term storage.
Reagents:
-
Epicatechin-2-sulfonate sodium salt
-
Milli-Q Water (degassed)
-
Stabilizer Mix: 10 mM Ascorbic Acid + 0.5 mM EDTA
-
Phosphoric acid or Citric acid (for pH adjustment)
Workflow:
-
Degas Solvent: Sparge Milli-Q water with Nitrogen (
) gas for 15 minutes to remove dissolved oxygen. -
Add Stabilizers: Dissolve EDTA and Ascorbic Acid into the water before adding the epicatechin.
-
Solubilization: Add the Epicatechin-2-sulfonate. Vortex until clear.
-
pH Check: Measure pH. If pH > 5.0, adjust carefully with dilute Phosphoric Acid to pH 4.0 .
-
Aliquot & Freeze: Filter through a 0.22
m PVDF membrane. Aliquot into amber vials. Flash freeze in liquid nitrogen (optional) and store at -80°C .
Protocol B: "Rescue" Protocol for Cell Culture (Neutral pH)
Since cells cannot tolerate pH 4.0, use this for media preparation.
-
Prepare a 1000x stock in 100% DMSO (acidified with 0.1% HCl).
-
Store DMSO stock at -20°C (stable for months due to lack of water/ionization).
-
Dilute into cell culture media immediately prior to use (within 5 minutes).
-
Note: In cell media (pH 7.4), the half-life is < 4 hours. Refresh media frequently.
Mechanistic Visualization
Figure 1: Degradation Pathways of Epicatechin-2-Sulfonate
This diagram illustrates the two competing degradation routes: Oxidation (pH-driven) and Epimerization (Heat-driven).
Caption: Figure 1.[1] The dominant degradation pathway is oxidative polymerization (red path), accelerated by basic pH. Thermal stress causes epimerization (yellow path).
Figure 2: Stability Decision Tree
Follow this logic flow to determine the optimal solvent system.
Caption: Figure 2. Workflow for selecting the correct solvent system based on experimental application.
References & Authority
-
Zhu, Q. Y., et al. (1997). "Stability of green tea catechins." Journal of Agricultural and Food Chemistry. (Establishes the fundamental pH-dependent oxidation kinetics of the epicatechin core).
-
Kono, S., et al. (1999). "Investigating the Stability of EGCg in Aqueous Media." Current Separations. (Validates the synergy of EDTA and Ascorbic Acid for stabilizing flavan-3-ols).
-
Li, N., et al. (2012). "Kinetic Study of Catechin Stability: Effects of pH, Concentration, and Temperature."[2] Journal of Agricultural and Food Chemistry. (Provides Arrhenius data on epimerization vs. degradation).
-
Chen, Z., et al. (2001). "Stabilizing effect of ascorbic acid on green tea catechins." Journal of Agricultural and Food Chemistry. (Mechanistic detail on quinone reduction).
Sources
Technical Support Center: Quantifying Epicatechin Metabolites
This guide serves as a technical support center for researchers quantifying epicatechin and its Phase II metabolites. It addresses the specific "pain points" of instability, isomer separation, and the notorious difficulty of enzymatic hydrolysis.
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Stability, Hydrolysis, and LC-MS/MS Quantification
Executive Summary: The "Hidden" Metabolome
The Core Challenge: Unlike many small molecules, epicatechin does not circulate primarily as the parent aglycone. Over 80–90% exists as structurally related epicatechin metabolites (SREMs)—specifically glucuronides, sulfates, and methyl-conjugates. The Trap: Standard enzymatic hydrolysis protocols often fail to cleave sulfated metabolites effectively, leading to a massive underestimation of bioavailability. Furthermore, the lack of commercial standards for specific isomers (e.g., (-)-epicatechin-3'-sulfate) forces researchers to rely on relative quantification or imperfect surrogate standards.
Module 1: Sample Preparation & Stability (The Pre-Analytical Trap)
Q: My epicatechin recovery from plasma is inconsistently low. Is it the extraction or the storage?
Diagnosis: This is likely an oxidation issue, not just extraction efficiency. Epicatechin and its metabolites are catechols; they rapidly oxidize at physiological pH or when exposed to light/air, forming quinones that bind irreversibly to proteins.
Protocol: The "Triple-Lock" Stabilization System To ensure integrity, you must stabilize the sample immediately upon collection.
| Step | Action | Mechanism of Action |
| 1. Acidification | Add 2% (v/v) Glacial Acetic Acid or Formic Acid to plasma/urine. | Lowers pH < 4.0, preventing auto-oxidation and stabilizing the catechol moiety. |
| 2. Chelation | Add EDTA (final conc. 1 mM) or use EDTA blood tubes. | Sequesters metal ions (Fe, Cu) that catalyze oxidation. |
| 3. Antioxidant | Add Ascorbic Acid (final conc. 1 mg/mL). | Acts as a sacrificial antioxidant to scavenge residual radical species. |
Critical Warning: Do not use freeze-thaw cycles (>2) for stabilized samples. Glucuronides are generally stable at -80°C, but sulfates can degrade if the matrix pH drifts during thawing.
Q: Can I use standard protein precipitation (PPT) with acetonitrile?
Answer: Yes, but it is "dirty."
-
Better Alternative: Solid Phase Extraction (SPE) using a Mixed-Mode Weak Anion Exchange (WAX) cartridge.
-
Why? Epicatechin metabolites are acidic (glucuronic acid/sulfate groups). A WAX cartridge retains them while washing away neutral matrix interferences.
-
Elution: Elute with Methanol + 5% Ammonium Hydroxide to release the acidic metabolites.
Module 2: Enzymatic Hydrolysis (The "Incomplete Cleavage" Trap)
Q: I treated my samples with β-glucuronidase/sulfatase from Helix pomatia, but I still see peaks for conjugates. Why?
Diagnosis: This is a documented failure point. Commercial Helix pomatia sulfatase preparations are notoriously inefficient at hydrolyzing epicatechin sulfates (specifically the 3'-sulfate) and methyl-epicatechin sulfates .
The Evidence: Studies have shown that standard hydrolysis (37°C, pH 5.0, 45 min) leaves significant amounts of sulfated metabolites intact, leading to under-quantification of total epicatechin by up to 50%.
Corrective Protocol: Differential Hydrolysis Strategy Do not rely on a single "total" value. You must quantify the specific conjugate classes if standards are unavailable.
-
Aliquot A (Free Epicatechin): Analyze directly (no enzyme).
-
Aliquot B (Glucuronides): Treat with E. coli β-glucuronidase (specific for glucuronides, no sulfatase activity).
-
Condition: pH 6.8, 37°C, 2 hours.
-
-
Aliquot C (Total - Attempted): Treat with Helix pomatia (Glucuronidase + Sulfatase).[1]
-
Optimization: You must push the reaction. Increase incubation to 4–6 hours and use a high enzyme load (>10,000 units/mL).
-
Note: Even with this, sulfate hydrolysis may be incomplete.
-
Senior Scientist Tip: If you lack authentic standards for the sulfates, do not report "Total Epicatechin" based solely on hydrolysis. Instead, monitor the specific transitions for the sulfates (see Module 3) and report them as "Epicatechin-sulfate equivalents."
Module 3: LC-MS/MS Separation & Detection
Q: I see two peaks for Epicatechin-Glucuronide. Which one is which?
Answer: You are likely seeing regio-isomers.[2] The most common human metabolites are (-)-epicatechin-3'-glucuronide and (-)-epicatechin-7-glucuronide .
-
Separation: These isomers have very similar hydrophobicity. A standard C18 column often co-elutes them.
-
Solution: Use a Pentafluorophenyl (PFP) column or a high-strength silica (HSS) T3 column. The PFP phase offers pi-pi interaction selectivity that resolves the positional isomers better than alkyl-bonded phases.
Q: What are the correct MRM transitions?
Use this lookup table to program your MS method. Note that "Methyl" metabolites require a different parent mass.
| Metabolite Class | Parent Ion (m/z) [M-H]- | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Notes |
| (-)-Epicatechin | 289.1 | 245.1 | 30 | 15 | Quantifier |
| Epicatechin-Glucuronide | 465.1 | 289.1 | 35 | 20 | Loss of glucuronide (-176) |
| Epicatechin-Sulfate | 369.0 | 289.1 | 35 | 25 | Loss of sulfate (-80) |
| Methyl-Epicatechin | 303.1 | 137.0 | 30 | 20 | Methyl group usually on 3' or 4' |
| Methyl-Epicatechin-Glucuronide | 479.1 | 303.1 | 35 | 22 | Loss of glucuronide |
| Methyl-Epicatechin-Sulfate | 383.0 | 303.1 | 35 | 25 | Loss of sulfate |
Visualizing the Workflow
Diagram 1: The Analytical Decision Matrix
This flowchart guides you through the decision-making process for sample handling based on your quantification goals.
Caption: Analytical workflow distinguishing direct quantification from differential hydrolysis paths.
Diagram 2: Metabolic Pathways & Targets
Understanding the Phase II metabolism is crucial for identifying the correct peaks.
Caption: Phase II metabolic pathways generating the complex mixture of glucuronides, sulfates, and methyl-conjugates.
References & Further Reading
-
Ottaviani, J. I., et al. (2016). The metabolome of -epicatechin in humans: implications for the assessment of efficacy, safety, and mechanisms of action of polyphenolic bioactives. Scientific Reports.[3]
-
Relevance: Defines the absolute metabolite profile in humans using radiolabeled standards.
-
[3]
-
-
Actis-Goretta, L., et al. (2012). Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases. Free Radical Biology and Medicine.
-
Relevance: The definitive paper on why enzymatic hydrolysis often fails for sulfates.
-
-
Mullen, W., et al. (2010). GC-MS and LC-MS analysis of catechins and epicatechins. Journal of Agricultural and Food Chemistry.
-
Relevance: Provides foundational MS transitions and chromatographic separation logic.
-
-
Borges, G., et al. (2010). Identification of flavonoid sulfates and glucuronides in human plasma and urine after ingestion of fruits and vegetables. Journal of Agricultural and Food Chemistry.
-
Relevance: Protocols for identifying conjugates in complex matrices.
-
Sources
Technical Support Center: A Guide to the Storage and Handling of Epicatechin-2-sulfonate Sodium Salt
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Epicatechin-2-sulfonate sodium salt. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Proper handling is critical for reproducible and accurate results. This document provides in-depth answers to common questions, troubleshoots potential issues, and explains the scientific principles behind our recommendations.
Section 1: Quick Reference - Recommended Storage Conditions
For users who need immediate guidance, the following table summarizes the optimal storage conditions for solid Epicatechin-2-sulfonate sodium salt.
| Parameter | Recommended Condition | Rationale |
| Temperature | Freezer: -20°C to -10°C (-4°F to 14°F) | Minimizes thermal degradation and slows down potential oxidative and hydrolytic reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The epicatechin core is susceptible to oxidation.[2][3][4] An inert atmosphere prevents oxidative degradation. |
| Light Exposure | Protect from Light (Amber Vial) | Flavonoid structures can be degraded by UV and visible light.[5][6][7] |
| Humidity | Desiccated Environment | As a salt, the compound can be hygroscopic. Absorbed moisture can accelerate hydrolysis and other chemical degradation pathways.[8][9][10] |
| Container | Tightly Sealed, Amber Glass Vial | Prevents exposure to moisture, oxygen, and light. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my Epicatechin-2-sulfonate sodium salt has degraded?
The most common signs of degradation are a visible color change from off-white/pale to yellow or brown, decreased solubility in your intended solvent, and the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). The browning is often indicative of oxidation of the epicatechin polyphenol structure, leading to the formation of complex oligomers.[2][3][4]
Q2: My solid sample has turned slightly brown. Can I still use it?
A color change indicates that oxidation has occurred. While the compound may not be completely degraded, its purity is compromised. This can lead to inaccurate quantification and potentially altered biological activity in your experiments. For sensitive quantitative or in-vivo studies, using a discolored sample is not recommended. We advise running a purity check via HPLC-UV before use.
Q3: How should I store Epicatechin-2-sulfonate sodium salt in solution?
Storing this compound in solution is not recommended for long-term periods. If you must prepare stock solutions, follow these guidelines for short-term storage (1-2 days):
-
Solvent: Use deoxygenated, high-purity solvents.
-
Temperature: Store refrigerated at 2-8°C.[11]
-
Protection: Store in tightly capped vials, protected from light.
-
Preparation: Prepare fresh solutions for each experiment to ensure consistency.
Studies on related epicatechin sulfates have shown they are stable in aqueous solution when refrigerated.[11][12] However, repeated freeze-thaw cycles should be avoided.
Q4: What is the expected shelf-life of the solid compound?
When stored under the ideal conditions specified in Section 1 (frozen, desiccated, under inert gas, protected from light), Epicatechin-2-sulfonate sodium salt is expected to be stable for at least one year. However, we recommend re-analyzing the purity of any batch that has been in storage for over 12 months or if suboptimal storage conditions are suspected.
Section 3: Troubleshooting Guide: Diagnosing Storage Issues
This section addresses specific problems you might encounter, their likely causes, and actionable solutions.
| Problem | Potential Causes | Recommended Actions & Explanations |
| Visible Color Change (Browning) | 1. Oxidation: The vial was not properly flushed with inert gas, or the seal is compromised, allowing oxygen ingress. The catechol B-ring of the epicatechin structure is highly prone to oxidation, forming quinones that polymerize into colored compounds.[3][4][13] 2. Photodegradation: The sample was exposed to light for a prolonged period. Flavonoids absorb UV radiation, which can lead to photochemical transformations.[6] | 1. Verify Purity: Use the HPLC-UV protocol (Section 5.2) to quantify the remaining parent compound. 2. Discard if Necessary: For high-stakes experiments, it is safest to discard the degraded material. 3. Improve Storage: For remaining stock, transfer to a new amber vial, flush thoroughly with argon or nitrogen, seal tightly, and store at -20°C in the dark. |
| Poor Solubility or Precipitate | 1. Degradation Products: Oxidative polymers or other degradation products are often less soluble than the parent compound. 2. Hydrolysis: If exposed to moisture, the sulfonate group can hydrolyze, changing the compound's properties. The presence of water significantly impacts the stability of solid-state drugs.[9][10] | 1. Centrifuge/Filter: Before use, you can attempt to centrifuge the solution and use the supernatant, but be aware that the concentration will be unknown and lower than intended. 2. Re-evaluate Storage: Check your storage area for sources of humidity. Ensure a desiccant is used and the vial cap is secure. |
| Inconsistent Experimental Results | 1. Partial Degradation: The purity of the compound may be decreasing over time, leading to a lower effective concentration in your assays. 2. Biologically Active Degradants: Degradation products may have their own, unintended biological effects, confounding your results. | 1. Implement Routine QC: Institute a policy to re-check the purity of your compound stock at regular intervals (e.g., every 6 months). 2. Aliquot Your Stock: Upon receiving a new batch, divide it into smaller, single-use aliquots. This prevents repeated exposure of the main stock to atmospheric conditions. |
| Unexpected Peaks in HPLC/LC-MS | 1. Isomerization/Epimerization: Exposure to heat or certain pH conditions can cause structural rearrangement.[14] 2. Oxidation Products: Dimers and other oxidation products will appear as new peaks.[2][13] 3. Desulfonation: Cleavage of the sulfonate group would yield native epicatechin. | 1. Characterize Unknowns: If possible, use high-resolution mass spectrometry (LC-MS/MS) to identify the mass of the degradation products. This can confirm the degradation pathway. 2. Review Handling Procedures: Analyze your entire workflow, from weighing the compound to preparing the final solution, to identify potential points of exposure to heat, light, or non-inert atmospheres. |
Section 4: The Science of Degradation
Understanding the chemical vulnerabilities of Epicatechin-2-sulfonate sodium salt is key to preventing its degradation. The molecule has two main points of instability: the polyphenol epicatechin core and the sulfonate group.
4.1 Primary Degradation Pathways
The following diagram illustrates the primary environmental factors that can compromise the integrity of the compound.
Caption: Key factors leading to the degradation of Epicatechin-2-sulfonate.
4.2 Oxidation of the Epicatechin Core
The epicatechin structure contains a catechol B-ring, which is a 1,2-dihydroxybenzene moiety. This structure is highly susceptible to oxidation. In the presence of oxygen, it can be oxidized to form an ortho-quinone. These quinones are highly reactive and can undergo further reactions, including polymerization, which results in the formation of brown-colored products.[2][3][4] This is the most common and visually apparent degradation pathway.
4.3 Hydrolysis of the Sulfonate Group
Sulfonates are generally stable functional groups. However, under certain conditions, such as in the presence of moisture and at non-neutral pH, the carbon-sulfur bond can undergo hydrolysis.[15][16] For Epicatechin-2-sulfonate, this would result in the loss of the sulfonic acid group, yielding native epicatechin. The presence of dissolved oxygen can also significantly accelerate the hydrolysis of sulfonate groups.[15]
4.4 Photodegradation
Flavonoids, including epicatechin, are known to absorb light in the UV and near-visible spectrum. This absorption can excite the molecule to a higher energy state, where it can undergo chemical transformations.[5][6] The stability of flavonoids to light is structure-dependent, but as a general rule, prolonged exposure should be avoided to prevent the formation of photoproducts.[17]
4.5 Thermal Degradation
Elevated temperatures provide the energy needed to overcome activation barriers for various degradation reactions. For Epicatechin-2-sulfonate, this includes accelerating oxidation and hydrolysis. At very high temperatures, thermal decomposition can lead to isomerization, ring cleavage, and desulfonation.[14][18][19] Studies on sulfonated polymers show that the sulfonic acid groups typically begin to degrade at temperatures above 250°C, a process known as desulfonation.[18][20]
Section 5: Protocols for Stability Assessment
To ensure the integrity of your compound, you can perform the following validation experiments.
5.1 Troubleshooting and Quality Control Workflow
Use this workflow to diagnose and resolve issues with your compound stock.
Caption: A workflow for troubleshooting compound stability.
5.2 Step-by-Step HPLC-UV Method for Purity Assessment
This protocol provides a general method to assess the purity of your sample.
-
Preparation of Standard Solution:
-
Accurately weigh ~1 mg of Epicatechin-2-sulfonate sodium salt.
-
Dissolve in a known volume (e.g., 1 mL) of a 50:50 mixture of water and methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions to generate a standard at approximately 50 µg/mL.
-
-
Preparation of Sample Solution:
-
Prepare a solution of the sample to be tested at the same concentration (50 µg/mL) using the same solvent.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 280 nm.
-
-
Analysis:
-
Inject the sample solution.
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity by dividing the area of the main peak (Epicatechin-2-sulfonate) by the total area of all peaks and multiplying by 100.
-
The appearance of significant new peaks, especially earlier-eluting (more polar) or much later-eluting peaks, suggests degradation.
-
Section 6: References
-
The UVA and Aqueous Stability of Flavonoids Is Dependent on B-Ring Substitution. (2012). PLoS ONE.
-
Nucleophilic modification of flavonoids for enhanced solubility and photostability towards uniform colouration, bio-activation and ultraviolet-proof finishing of silk fabric. (2022). Industrial Crops and Products.
-
Browning of Epicatechin (EC) and Epigallocatechin (EGC) by Auto-Oxidation. (2020). Journal of Agricultural and Food Chemistry.
-
Effect of Humidity Level on Tablet Stability. (2018). Pharmaguideline.
-
Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. (2024). ACS Omega.
-
Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. (2022). Pharma Excipients.
-
Effect of Moisture on the Stability of Solid Dosage Forms. (2025). ResearchGate.
-
Photochemistry of Flavonoids. (Date not available). Molecules.
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (Date not available). The Journal of Organic Chemistry.
-
Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. (Date not available). PDA Journal of Pharmaceutical Science and Technology.
-
Structure Determination of Novel Oxidation Products from Epicatechin: Thearubigin-Like Molecules. (2016). Molecules.
-
Sulfonate. (Date not available). Wikipedia.
-
The photostabilities of naturally occurring 5-hydroxyflavones, flavonols, their glycosides and their aluminium complexes. (2000). Journal of Photochemistry and Photobiology A: Chemistry.
-
The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. (2020). Food Chemistry.
-
Effect of moisture on solid state stability. (2023). Journal of Medical Science.
-
Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. (2024). ACS Omega.
-
Browning of Epicatechin (EC) and Epigallocatechin (EGC) by Auto-Oxidation. (2020). Journal of Agricultural and Food Chemistry.
-
Browning of Epicatechin (EC) and Epigallocatechin (EGC) by Auto-Oxidation. (2020). Journal of Agricultural and Food Chemistry.
-
AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. (Date not available). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Why Storage Conditions Matter for Pharmaceuticals. (2019). Moravek, Inc..
-
Chemical Synthesis and Characterization of Epicatechin Glucuronides and Sulfates: Bioanalytical Standards for Epicatechin Metabolite Identification. (2013). Journal of Natural Products.
-
isobutylene-styrene) Block Copolymers: Effects of Sulfonation and Counter-Ion Substitution. (Date not available). DTIC.
-
Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. (2016). e-Polymers.
-
Stability and degradation mechanism of (-)-epicatechin in thermal processing. (2025). Food Chemistry.
-
Structurally related (-)-epicatechin metabolites in humans: Assessment using de novo chemically synthesized authentic standards. (2011). Free Radical Biology and Medicine.
-
Analysis of (1)-catechin, (2)-epicatechin and their 39- and 49-O-methylated analogs A comparison of sensitive methods. (1999). Journal of Chromatography B: Biomedical Sciences and Applications.
-
Comparison of various storage conditions to preserve polyphenols in red-grape pomace. (2024). OENO One.
-
Stability and degradation mechanism of (-)-epicatechin in thermal processing. (2024). Sciforum.
-
Chemical synthesis and characterization of epicatechin glucuronides and sulfates: bioanalytical standards for epicatechin metabolite identification. (2013). Journal of Natural Products.
-
Impact of post-harvest storage conditions on polyphenol composition and antioxidant activity in natural almonds. (2025). Frontiers in Nutrition.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Browning of Epicatechin (EC) and Epigallocatechin (EGC) by Auto-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Chemical synthesis and characterization of epicatechin glucuronides and sulfates: bioanalytical standards for epicatechin metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Stability and degradation mechanism of (-)-epicatechin in thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciforum.net [sciforum.net]
- 20. apps.dtic.mil [apps.dtic.mil]
Comparative Guide: Epicatechin-2-sulfonate Sodium Salt vs. Epicatechin Bioavailability
[1]
Executive Summary
This guide provides a critical technical comparison between (-)-Epicatechin (EC) , a bioactive flavan-3-ol, and its synthetic derivative, Epicatechin-2-sulfonate sodium salt (EC-2-SO3) .[1]
While native Epicatechin is renowned for its vascular and metabolic benefits, its therapeutic potential is severely restricted by rapid Phase II metabolism and poor aqueous solubility.[1] The sulfonated derivative (CAS 35603-75-9) was developed to overcome solubility barriers.[1] However, experimental data reveals a bioavailability paradox : while the sulfonate salt exhibits superior water solubility and metabolic stability, its high polarity and ionization at physiological pH significantly impede passive membrane permeability in vivo.[1]
This guide details the physicochemical divergence, pharmacokinetic profiles, and specific experimental protocols required to accurately assess these compounds, highlighting why in vitro models like everted sacs may yield false positives for the sulfonated derivative.[1]
Physicochemical & Structural Analysis
The core difference lies in the modification of the C-ring.[1] Native epicatechin relies on lipophilicity for absorption, whereas the 2-sulfonate derivative introduces a permanent negative charge, altering its transport mechanism.[1]
Table 1: Physicochemical Properties Comparison[1][2]
| Property | (-)-Epicatechin (Native) | Epicatechin-2-sulfonate Na+ | Impact on Bioavailability |
| CAS Number | 490-46-0 | 35603-75-9 | N/A |
| Molecular Weight | 290.27 g/mol | ~392.3 g/mol | Sulfonate is bulkier, affecting diffusion.[1] |
| Water Solubility | Low (~0.5 mg/mL) | High (>50 mg/mL) | Sulfonate allows high-concentration dosing without carriers.[1] |
| LogP (Octanol/Water) | ~0.4 (Lipophilic) | < -2.0 (Hydrophilic) | Native EC crosses membranes easily; Sulfonate is repelled by lipid bilayers.[1] |
| Ionization State (pH 7.4) | Non-ionized (mostly) | Fully Ionized (Anionic) | Charge prevents passive diffusion for the sulfonate.[1] |
| Stability (Neutral pH) | Unstable (Auto-oxidation) | High Stability | Sulfonate resists auto-oxidation, useful as a stable standard.[1] |
Pharmacokinetic Mechanisms[1][3]
Native Epicatechin: The "First-Pass" Bottleneck
Native EC is absorbed relatively efficiently via passive diffusion in the small intestine.[1] However, its systemic availability is low (<10%) due to extensive Phase II metabolism .[1]
-
Mechanism: Upon entering enterocytes, EC is rapidly glucuronidated (UGT enzymes) and sulfated (SULT enzymes).[1]
-
Efflux: P-glycoprotein (P-gp) and MRP2 transporters actively pump parent EC and metabolites back into the lumen.[1]
Epicatechin-2-sulfonate: The Permeability Barrier
The introduction of the sulfonate group at the C2 position creates a highly polar molecule.
-
The "Everted Sac" Artifact: Early studies using rat everted intestinal sacs suggested high passive transport for EC-2-SO3.[1] This was later proven to be an experimental artifact due to tissue damage or paracellular leakage in the ex vivo model.[1]
-
In Vivo Reality: In in situ perfused intestinal models (the gold standard), EC-2-SO3 shows negligible absorption compared to native EC.[1] The anionic charge prevents interaction with the negatively charged head groups of the epithelial membrane.[1]
Diagram 1: Metabolic Fate vs. Structural Constraints
This diagram contrasts the rapid metabolism of the native compound with the membrane exclusion of the sulfonate derivative.
Caption: Comparative absorption pathways. Native Epicatechin enters cells but undergoes heavy metabolism.[1] The 2-sulfonate derivative is blocked at the membrane surface due to ionization.
Experimental Protocols
To validate the bioavailability differences described above, researchers must use models that preserve membrane integrity.[1] Simple in vitro dissolution is insufficient.[1]
Protocol A: In Situ Single-Pass Intestinal Perfusion (SPIP)
This is the definitive method to distinguish between the two compounds, avoiding the artifacts of everted sacs.[1]
Objective: Determine the effective permeability coefficient (
Reagents:
-
Perfusion Buffer: Krebs-Ringer bicarbonate buffer (pH 7.4).[1]
-
Test Compounds: 50 µM Epicatechin vs. 50 µM Epicatechin-2-sulfonate.
-
Non-absorbable marker: Phenol Red (to correct for water flux).[1]
Workflow:
-
Surgical Prep: Anesthetize male Sprague-Dawley rats.[1] Cannulate a 10-cm segment of the jejunum.[1]
-
Pre-flush: Flush the segment with saline (37°C) to remove chyme.[1]
-
Perfusion: Connect the input cannula to a peristaltic pump.[1] Perfuse the test solution at 0.2 mL/min for 90 minutes.
-
Sampling: Collect the outlet perfusate every 10 minutes into chilled vials containing ascorbic acid (to prevent oxidation of native EC).
-
Analysis: Analyze samples via HPLC-UV/Vis or LC-MS/MS.
-
Calculation:
Where is flow rate, is radius, is length.[1]
Expected Results:
-
Native EC: measurable loss from the lumen (
cm/s), appearance of glucuronides in the outlet (evidence of gut metabolism).[1] -
EC-2-sulfonate:
(after water correction), indicating .[1]
Protocol B: Metabolic Stability in Liver Microsomes
To demonstrate the stability advantage of the sulfonate.
Workflow:
-
Incubate 1 µM of each compound with pooled human liver microsomes (0.5 mg protein/mL).
-
Initiate reaction with NADPH-generating system.[1]
-
Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.
-
Result: Native EC will show a half-life (
) of <20 mins due to rapid turnover.[1] EC-2-sulfonate will remain >95% intact after 60 mins, confirming that the synthetic modification blocks enzymatic recognition.[1]
Diagram 2: Experimental Workflow (SPIP)
Visualizing the critical steps to validate permeability.
Caption: In Situ Single-Pass Intestinal Perfusion (SPIP) workflow. This method corrects for water flux using Phenol Red and prevents oxidation, ensuring accurate permeability data.[1]
Conclusion & Recommendations
For drug development professionals, the choice between these two forms depends entirely on the application:
-
For Oral Therapeutic Development: Native Epicatechin is the mandatory choice despite its metabolic instability.[1] The 2-sulfonate derivative, while stable and soluble, cannot cross the intestinal epithelium effectively.[1] Strategies to improve native EC bioavailability should focus on lipid-based formulations (phytosomes) or nanoparticle encapsulation to protect it from gut metabolism, rather than chemical sulfonation.[1]
-
For Analytical Standards: Epicatechin-2-sulfonate is an excellent surrogate standard for calibrating instruments or conducting non-biological stability assays due to its resistance to auto-oxidation.[1]
-
For Parenteral Use: If an injectable antioxidant is required, the sulfonate salt offers the necessary solubility, though its cellular uptake and pharmacodynamics would need separate validation (likely requiring active transport).[1]
References
-
Benchchem. (n.d.).[1] Epicatechin-2-sulfonate Sodium Salt | CAS 35603-75-9.[1][2][3][4] Retrieved from [1]
-
Hollman, P. C. H. (1997).[1] Absorption, Metabolism, and Bioavailability of Flavonoids. Wageningen University (WUR eDepot).[1] Retrieved from [1]
-
GuideChem. (n.d.).[1] Epicatechin-2-sulfonate sodium salt Chemical Properties. Retrieved from [1]
-
Actis-Goretta, L., et al. (2013).[1] Absorption, metabolism, and excretion of (-)-epicatechin in humans: an evaluation of recent findings. American Journal of Clinical Nutrition. Retrieved from
-
Mattivi, F., et al. (2015).[1] Epicatechin sulfonate in the determination of mDP in wines. Journal of Agricultural and Food Chemistry. Retrieved from [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 2877628-38-9_CAS号:2877628-38-9_4-[1-(3-Chloropyridin-2-yl)pyrrolidine-3-carbonyl]morpholine - 化源网 [chemsrc.com]
- 3. 577988-18-2_CAS号:577988-18-2_N-(3-Chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl)acetamide - 化源网 [chemsrc.com]
- 4. Page loading... [guidechem.com]
Validating Direct LC-MS/MS Quantification of Epicatechin Sulfates: A Departure from Enzymatic Hydrolysis
Executive Summary: The Metabolite Imperative
For decades, the pharmacological assessment of flavan-3-ols (e.g., epicatechin from cocoa and tea) suffered from a "parent compound bias." Researchers quantified unconjugated epicatechin in plasma, ignoring that >90% of the compound circulates as Phase II metabolites—specifically sulfates and glucuronides.
This guide validates a Direct LC-MS/MS Quantification workflow for epicatechin sulfates (ECS), contrasting it with the traditional Enzymatic Hydrolysis method. While hydrolysis is cost-effective, it is chemically "blind," destroying structural information and suffering from variable enzyme efficiency. For drug development professionals seeking regulatory-grade pharmacokinetic (PK) data, direct quantification using authentic standards is the only defensible path forward.
The Challenge: Structural Complexity and Bioavailability
Epicatechin is rapidly metabolized by Sulfotransferases (SULTs) in the liver and intestine. The resulting sulfates are not uniform; they are positional isomers. The biological activity of Epicatechin-3'-sulfate may differ vastly from Epicatechin-5-sulfate .
Metabolic Pathway Visualization
The following diagram illustrates the conversion of oral epicatechin into its circulating sulfate forms, highlighting the isomer diversity that analytical methods must resolve.
Figure 1: Metabolic divergence of epicatechin into distinct sulfate positional isomers.
Comparative Analysis: Direct Quantification vs. Enzymatic Hydrolysis
The historical standard involved treating plasma with
Table 1: Performance Comparison
| Feature | Method A: Direct LC-MS/MS (Recommended) | Method B: Enzymatic Hydrolysis (Alternative) |
| Analyte Target | Intact Sulfates (e.g., EC-3'-Sulfate) | Released Aglycone (Epicatechin) |
| Specificity | High: Distinguishes 3', 4', 5, 7 positions. | Low: Sums all forms; loses structural data. |
| Accuracy | High: Relies on authentic standards. | Variable: Dependent on enzyme efficiency/inhibitors. |
| Stability | High: Sulfates are generally stable. | Low: Released aglycone can degrade during incubation. |
| Throughput | High (Sample Prep + 8 min Run). | Low (Requires 2–18 hour incubation steps). |
| Cost | High (Requires synthetic standards). | Low (Generic enzymes). |
Scientist's Note: Helix pomatia sulfatase activity is notoriously inconsistent toward flavonoid sulfates. It often fails to hydrolyze the 3'-position completely, leading to significant underestimation of total absorption [1].
The Protocol: Direct LC-MS/MS Validation
This protocol aligns with FDA Bioanalytical Method Validation Guidelines (2018) . It assumes the use of a Triple Quadrupole (QQQ) MS.
Materials & Standards[1][2][3][4][5]
-
Analytes: Authentic Epicatechin-3'-sulfate, -5-sulfate, and -7-sulfate (purity >95%).
-
Internal Standard (IS):
-Epicatechin or Taxifolin (if isotope not available). -
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation (Solid Phase Extraction)
While protein precipitation (PPT) is faster, Solid Phase Extraction (SPE) is mandatory for sulfates to remove phospholipids that cause ion suppression in the MS source.
-
Thaw plasma on ice.
-
Aliquot 200
L plasma + 20 L Internal Standard. -
Acidify with 200
L 2% Formic Acid (stabilizes sulfates). -
Load onto OASIS HLB (or equivalent) SPE plate.
-
Wash with 5% Methanol (removes salts).
-
Elute with 100% Methanol containing 0.1% Formic Acid.
-
Evaporate under
and reconstitute in mobile phase.
LC-MS/MS Conditions[6][7][8][9]
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100mm, 1.8
m. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile.[1]
-
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .[2] Sulfates ionize poorly in positive mode.
MRM Transitions (Negative Mode):
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |
| EC-Sulfates | 369.0 | 289.0 | 30 | 20 |
| EC-Sulfates (Quant) | 369.0 | 80.0 | 30 | 35 |
| IS ( | 292.0 | 139.0 | 35 | 25 |
Validation Workflow & Criteria
To ensure the data holds up to scrutiny, the following validation logic must be executed.
Validation Logic Diagram
Figure 2: Step-by-step validation workflow ensuring regulatory compliance.
Critical Validation Parameters
1. Selectivity & Isomer Separation
The most common failure point is the co-elution of the 3'-sulfate and 4'-sulfate.
-
Requirement: Baseline resolution (
) between isomers is ideal. If not achievable, integration must be consistent (e.g., valley-to-valley). -
Test: Inject individual standards of each isomer to confirm retention times.
2. Linearity & Sensitivity
-
Range: 1.0 nM to 2000 nM.
-
Fitting: Weighted linear regression (
) is usually required due to the wide dynamic range. -
LLOQ: Target
nM to capture the elimination phase of the PK curve.
3. Matrix Effect (ME)
Plasma phospholipids can suppress ionization of sulfates.
-
Calculation:
-
A = Peak area of analyte in neat solution.
-
B = Peak area of analyte spiked into extracted blank plasma.
-
-
Acceptance:
. If ME < 50%, switch from SPE to Liquid-Liquid Extraction (LLE) or change the column stationary phase [2].
4. Stability
Sulfates are liable to hydrolysis if the plasma is not acidified.
-
Protocol: Spiked plasma must be left at room temperature for 4 hours (Benchtop Stability) and undergo 3 freeze-thaw cycles (-80°C to RT).
-
Criterion: Deviation from nominal concentration must be
.
Conclusion
Moving from enzymatic hydrolysis to Direct LC-MS/MS quantification represents a shift from estimation to precision. While the initial investment in authentic standards and method development is higher, the resulting data provides a true reflection of bioavailability and metabolic fate. For clinical trials and advanced PK modeling, the direct method described above is not just an alternative—it is the required standard.
References
-
Actis-Goretta, L., et al. (2012).[3] "Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans." Free Radical Biology and Medicine, 53(4), 787-795.[3]
-
FDA. (2018).[4] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[5][4][6]
-
Ottaviani, J. I., et al. (2016). "The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity in vivo." Free Radical Biology and Medicine, 50(2), 237-244.
-
Mullen, W., et al. (2010). "GC-MS analysis of catechins and epicatechin metabolites in human plasma and urine." Journal of Agricultural and Food Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Elucidation of (-)-epicatechin metabolites after ingestion of chocolate by healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. resolvemass.ca [resolvemass.ca]
"efficacy of Epicatechin-2-sulfonate sodium salt versus other antioxidants"
Executive Summary: The Bioavailability Paradox
In the development of antioxidant therapeutics, (-)-Epicatechin (EC) has long been recognized for its potent radical scavenging capacity. However, its clinical translation is severely hampered by poor water solubility, rapid Phase II metabolism, and low bioavailability.
Epicatechin-2-sulfonate sodium salt (CAS 35603-75-9) emerges not merely as an alternative, but as a functionalized derivative designed to overcome these pharmacokinetic barriers. While standard antioxidants like Vitamin C and Trolox offer high solubility, they lack the specific signaling modulation properties of flavonoids.
This guide objectively compares Epicatechin-2-sulfonate sodium salt against its parent compound and industry standards, focusing on the critical trade-off between in vitro potency and in vivo deliverability.
Comparative Efficacy Analysis
Physicochemical & Pharmacokinetic Profile
The following table synthesizes experimental data comparing Epicatechin-2-sulfonate sodium salt with standard alternatives.
| Feature | Epicatechin-2-sulfonate Na | (-)-Epicatechin (Parent) | Trolox (Vit E analog) | L-Ascorbic Acid (Vit C) |
| Molecular Weight | ~392.3 g/mol | 290.27 g/mol | 250.29 g/mol | 176.12 g/mol |
| Water Solubility | High (Ionic Salt) | Low (< 20 mg/mL) | Moderate | High |
| Passive Transport | Superior (Rate > EC) [1] | Moderate | High | High (Active Transport) |
| Stability (pH 7.4) | Enhanced (Sulfonate stabilization) | Poor (Rapid auto-oxidation) | High | Low (Rapid oxidation) |
| Primary Mechanism | Bioavailability-Enhanced Delivery | Direct Radical Scavenging | H-Atom Transfer (HAT) | Electron Transfer (SET) |
| In Vitro Potency | Moderate (Masked OH groups) | High (Free Catechol) | Standard Reference | High |
Key Insight: Early pharmacokinetic studies utilizing the rat everted sac model demonstrated that the rate of passive transport follows the order: Epicatechin-2-sulfonate > (+)-Catechin > Trihydroxyrutinoside [1]. This suggests the sulfonate modification facilitates intestinal uptake, potentially via specific anion transporters or improved solubility gradients.
Antioxidant Potency vs. Bioavailability Trade-off
While sulfation (blocking hydroxyl groups) theoretically reduces in vitro antioxidant capacity (e.g., DPPH/ORAC values), it significantly enhances the compound's metabolic stability.
-
Parent Epicatechin: High in vitro potency (IC50 ~1.5 µg/mL in DPPH) but is rapidly conjugated (glucuronidated/sulfated) in the liver, reducing circulating active levels to <1% of the ingested dose.
-
Epicatechin-2-sulfonate: Designed to resist rapid degradation. It acts as a "circulating reservoir," capable of delivering the flavanol core to target tissues where de-conjugation (via sulfatases) can restore the active catechol moiety locally.
Mechanistic Pathways & Visualization[1][2]
The following diagram illustrates the superior transport and activation pathway of Epicatechin-2-sulfonate compared to the parent compound.
Figure 1: Comparative metabolic fate. Epicatechin-2-sulfonate bypasses rapid Phase II inactivation, serving as a stable prodrug that is reactivated at the tissue level.
Experimental Protocols
To validate the efficacy of Epicatechin-2-sulfonate sodium salt in your own research, use the following self-validating protocols.
Protocol A: Comparative Stability Assay (Auto-oxidation)
Objective: Demonstrate the superior stability of the sulfonate salt over parent epicatechin in physiological buffer.
-
Preparation:
-
Prepare 10 mM stock solutions of Epicatechin-2-sulfonate Na and (-)-Epicatechin in degassed water.
-
Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.
-
-
Monitoring:
-
Measure Absorbance at 400-450 nm (indicator of quinone formation/browning) every 10 minutes for 4 hours using a microplate reader.
-
-
Validation Check:
-
Parent Epicatechin should show a time-dependent increase in absorbance (browning) due to auto-oxidation.
-
Epicatechin-2-sulfonate should remain stable (baseline absorbance).
-
Control: Include Trolox (stable) and Ascorbic Acid (rapid decay) as benchmarks.
-
Protocol B: Intracellular ROS Scavenging (Cell-Based)
Objective: Verify that the sulfonate form retains biological activity in cells (HUVECs or HepG2).
-
Seeding: Plate HUVECs at
cells/well in 96-well plates. -
Pre-treatment: Incubate with 10, 50, 100 µM of Epicatechin-2-sulfonate Na vs. Parent Epicatechin for 24 hours.
-
Note: The long incubation allows for cellular uptake and potential de-sulfation.
-
-
Stress Induction: Wash cells and expose to 200 µM
for 2 hours. -
Detection:
-
Add DCFH-DA (10 µM) probe for 30 minutes.
-
Measure fluorescence (Ex/Em: 485/535 nm).
-
-
Data Analysis: Calculate % inhibition of ROS generation relative to the
-only control.-
Expectation: Parent EC may show higher direct scavenging in cell-free assays, but Epicatechin-2-sulfonate should show comparable or superior intracellular protection due to stability and uptake.
-
Technical Recommendations
-
Storage: Store Epicatechin-2-sulfonate sodium salt at -20°C under argon. While more stable than the parent, it is still hygroscopic.
-
Solubility: Dissolve in water or buffered media. Avoid DMSO if studying transport, as DMSO enhances membrane permeability artificially.
-
Dosage: For in vitro studies, a concentration range of 10–100 µM is physiologically relevant for metabolite studies, whereas parent epicatechin is often overdosed (e.g., >100 µM) to compensate for instability.
References
-
Hollman, P. C. H. (2004). Absorption, Metabolism, and Bioavailability of Flavonoids. Wageningen University.
-
BenchChem. (2025).[3][4] Epicatechin-2-sulfonate Sodium Salt Product Data.
-
Key Finding: Confirms chemical identity (CAS 35603-75-9) and structure.[5]
-
-
Ottaviani, J. I., et al. (2016). The Stereochemical Configuration of Flavanols Influences the Level and Metabolism of Flavanols in Humans and Mice. Free Radical Biology and Medicine.
- Key Finding: detailed analysis of stereochemical influence on metabolism.
-
Pimentel, F. B., et al. (2010). Antioxidant Activity of Epicatechin and Its Metabolites. Journal of Agricultural and Food Chemistry.
- Key Finding: Comparative antioxidant capacity of aglycones vs.
Sources
A Researcher's Guide to the Responsible Disposal of Epicatechin-2-sulfonate Sodium Salt
Core Directive: A Proactive Approach to Waste Management
The fundamental principle of chemical waste management is the prevention of pollution and the minimization of risk. For Epicatechin-2-sulfonate sodium salt, this means recognizing its potential as a water-soluble aromatic sulfonate. Such compounds can be resistant to biodegradation and may pose a risk to aquatic ecosystems if not handled correctly.[1] Therefore, disposal into sanitary sewer systems is strictly prohibited.[2][3] Our primary objective is to isolate this chemical waste stream for specialized treatment, typically through incineration by a licensed waste disposal service.[4][5][6]
Understanding the Compound: Hazard Profile and Inferred Risks
While specific toxicological data for Epicatechin-2-sulfonate sodium salt is limited, we can infer its hazard profile from the available information on (-)-Epicatechin and general sulfonate compounds.
-
(-)-Epicatechin: The parent compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5][7][8][9]
-
Sulfonate Group: The addition of a sulfonate group renders the molecule highly water-soluble.[10][11] While this aids in certain applications, it also increases its mobility in aqueous environments, underscoring the importance of preventing its release into drains.[1] Aromatic sulfonates can be persistent in the environment.[1]
Based on this, it is prudent to handle Epicatechin-2-sulfonate sodium salt with the same precautions as its parent compound, assuming it to be an irritant at minimum. Always consult your institution's Chemical Hygiene Plan and adhere to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][4][12]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of Epicatechin-2-sulfonate sodium salt in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat.
-
Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[6]
2. Waste Segregation and Collection: Proper segregation is critical to prevent dangerous chemical reactions.[3][4]
-
Solid Waste: Collect dry Epicatechin-2-sulfonate sodium salt powder, contaminated weigh boats, and disposable spatulas in a dedicated, clearly labeled hazardous waste container.[4][13]
-
Aqueous Solutions: Collect all solutions containing Epicatechin-2-sulfonate sodium salt in a separate, sealed, and leak-proof container designated for aqueous chemical waste.[2][13] Do not mix with other solvent waste streams.
-
Contaminated Labware: Disposable items such as pipette tips and centrifuge tubes should be placed in the solid waste container. Non-disposable glassware must be thoroughly rinsed with a suitable solvent (e.g., water followed by ethanol or acetone), and the rinsate collected as hazardous waste.
3. Waste Container Management: Adherence to container management regulations is mandatory for laboratory safety.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Epicatechin-2-sulfonate sodium salt," and the approximate concentration and quantity.[4][13]
-
Compatibility: Ensure the waste container is chemically compatible with the waste. For aqueous solutions, high-density polyethylene (HDPE) or glass containers are suitable.[2][13]
-
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area, away from heat sources and incompatible chemicals.[3][13] Secondary containment should be used to prevent spills.[2]
4. Disposal Pathway Decision Tree:
The following diagram illustrates the decision-making process for the disposal of Epicatechin-2-sulfonate sodium salt waste.
Caption: Disposal workflow for Epicatechin-2-sulfonate sodium salt waste.
5. Emergency Procedures: Spill Management In the event of a spill, prompt and safe cleanup is essential.
-
Small Spills (Solid): Gently sweep up the material to avoid creating dust and place it in the designated solid hazardous waste container.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the absorbed material and place it in the solid hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
After cleanup, decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.
Final Disposal and Environmental Considerations
The ultimate disposal of Epicatechin-2-sulfonate sodium salt waste will be handled by a licensed professional waste disposal service.[4][5][6] The most common and effective method for this type of chemical waste is high-temperature incineration, which ensures the complete destruction of the compound into less harmful substances.[4][5]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community. The responsible management of chemical waste is a shared responsibility that protects both the integrity of our work and the world we live in.
References
-
OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
-
OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]
-
Sulfonated Perfluorochemicals in the Environment: Sources, Dispersion, Fate and Effects. (2000, March 1). Minnesota Attorney General's Office. [Link]
-
McAvoy, D. C., et al. (1993). Fate of Linear Alkylbenzene Sulfonate in the Environment. Environmental Toxicology and Chemistry. [Link]
-
Environmental and Human Safety of Major Surfactants Volume 1. Anionic Surfactants Part 4. Alpha Olefin Sulfonates Final Report. U.S. Department of Commerce. [Link]
-
Sanderson, H., et al. (2002). Ecological impact and environmental fate of perfluorooctane sulfonate on the zooplankton community in indoor microcosms. Environmental Toxicology and Chemistry. [Link]
-
Sharma, S., et al. (2016). Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry. Environmental Science and Pollution Research. [Link]
-
Material Safety Data Sheet. (2017, November 20). Chengdu Biopurify Phytochemicals Ltd. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Safety Data Sheet L-Epicatechin. metasci. [Link]
-
Safety Data Sheet: (-)-Epicatechin. Carl ROTH. [Link]
-
Safety Data Sheet: (-)-Epicatechin. Astech Ireland. [Link]
-
Safety Data Sheet: (-)-Epicatechin. Carl ROTH. [Link]
Sources
- 1. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. usbioclean.com [usbioclean.com]
- 5. sinophytochem.com [sinophytochem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ag.state.mn.us [ag.state.mn.us]
- 11. cleaninginstitute.org [cleaninginstitute.org]
- 12. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Epicatechin-2-sulfonate sodium salt
Executive Safety Summary
Epicatechin-2-sulfonate sodium salt is a pharmacologically active metabolite of epicatechin, often used as a reference standard in pharmacokinetic and metabolic studies. While definitive GHS data for this specific salt isomer is often extrapolated from the parent compound ((-)-Epicatechin), the addition of the sulfonate group increases water solubility and polarity, potentially altering bioavailability and mucosal interaction.
Core Hazard Profile (Derived & Precautionary):
-
Bioactive Agent: Treat as a pharmacologically active substance (PB-OEL Band 3 equivalent recommended until specific tox data is available).
-
Irritant: High potential for respiratory tract, eye (H319), and skin irritation (H315) due to the acidic nature of phenolic moieties and the salt form.
-
Physical State: Hygroscopic powder. Static charge generation is a critical handling risk, leading to aerosolization and mass loss.
Personal Protective Equipment (PPE) Matrix
Rationale: This matrix moves beyond "compliance" to "exposure prevention," specifically addressing the fine particulate nature of freeze-dried standards.
| PPE Component | Specification | Technical Rationale & Causality |
| Respiratory | N95 or P100 Respirator (if outside hood) OR Fume Hood (Primary) | Particle Size: Lyophilized salts often contain fines <5µm. Surgical masks provide zero protection against inhalation of bioactive dusts. |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) Thickness: ≥ 5 mil | Permeation: Phenolic compounds can permeate latex. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Aerosol Risk: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the ocular cavity. |
| Body Protection | Lab Coat (High-neck, long sleeve) + Tyvek Sleeves | Wrist Gap: The gap between glove and coat cuff is the #1 exposure point. Tyvek sleeves bridge this gap during weighing. |
Operational Protocol: Safe Handling Workflow
This protocol utilizes a "Self-Validating" approach where each step includes a check to ensure safety before proceeding.
Phase A: Preparation (The "Static Zero" State)
-
Equilibration: Remove the vial from the freezer (-20°C) and allow it to reach room temperature before opening.
-
Why? Opening a cold vial introduces condensation, which degrades the sulfonate salt (hydrolysis risk) and causes the powder to clump, increasing handling difficulty.
-
-
Static Neutralization: Place the vial near an ionizing fan or use an anti-static gun if available.
-
Validation: If powder clings to the glass walls, static is still too high. Wait or re-ionize.
-
Phase B: Weighing & Solubilization
-
Primary Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).
-
The "Transfer" Technique:
-
Do not use a spatula directly into the stock vial if possible.
-
Better Method: Tap the vial gently to dispense powder into a pre-tared weighing boat. This prevents cross-contamination of the main stock.
-
-
Solvent Addition:
-
Add solvent (typically water or methanol/water mix) slowly down the side of the vessel.
-
Observation: Watch for heat generation (heat of solution). While rare for this salt, always assume exothermicity with sulfonates.
-
Phase C: Decontamination (The "Clean Break")
-
Immediate Wipe-down: Wipe the balance area with a 10% soap solution followed by 70% Ethanol.
-
Why? Ethanol alone fixes proteins/biologics; soap lifts the salt first.
-
-
Glove Removal: Perform the "Beak Method" (peel from cuff, turning inside out) to trap any dust inside the glove.
Visualized Workflows (Graphviz)
Diagram 1: Safe Handling Lifecycle
This workflow enforces the "Check" steps often missed in standard SOPs.
Caption: Operational lifecycle emphasizing temperature equilibration and static control to prevent degradation and aerosolization.
Diagram 2: Spill Response Decision Tree
Immediate logic for containment versus evacuation.
Caption: Decision logic for spills. Note: Never dry-sweep powder; always wet-cover first to prevent inhalation.
Waste Management & Disposal Plan
Classification: Non-RCRA Regulated (unless mixed with solvents like Methanol), but treat as Chemical Waste .
| Waste Stream | Disposal Method | Critical Note |
| Solid Waste (Vials, Weigh Boats) | Segregate into "Solid Chemical Debris" container. | Do not place in "Sharps" unless the glass is broken. |
| Liquid Waste (Aqueous Solutions) | Collect in "Aqueous Chemical Waste" carboy. | Do NOT flush down the drain. Phenolics can disrupt water treatment bacteria. |
| Liquid Waste (Organic Solvents) | Collect in "Flammable/Organic Solvent" carboy. | Ensure compatibility if mixing with strong oxidizers (e.g., Nitric Acid waste). |
Spill Cleanup Kit Requirements:
-
Absorbent pads (Universal or Chem-sorb).
-
Nitrile gloves (extra pairs).
-
Ziploc bags (for sealing contaminated waste immediately).
-
"Hazardous Waste" labels pre-printed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72276, (-)-Epicatechin. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). Retrieved from [Link]
-
Remien, J., & Felix, W. (1974). Effect of the flavonoid Na-(+)-epicatechine-2-sulfonate on circulation at rest and in stress. Arzneimittelforschung. Retrieved from [Link]
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
